Miglustat hydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO4.ClH/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12;/h7-10,12-15H,2-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAFAUYWVZMWPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(C(C(C1CO)O)O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of Miglustat Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miglustat (B1677133), chemically known as N-butyldeoxynojirimycin (NB-DNJ), is an orally administered iminosugar, a synthetic analogue of D-glucose.[1] It is approved for the treatment of mild to moderate type 1 Gaucher disease in patients for whom enzyme replacement therapy is unsuitable.[1][2] Additionally, it is used in some regions for treating progressive neurological manifestations in patients with Niemann-Pick disease type C (NP-C).[3][4] This document provides a comprehensive technical overview of the molecular mechanisms underpinning the therapeutic effects of miglustat hydrochloride.
Primary Mechanism of Action: Substrate Reduction Therapy
The principal mechanism of action of miglustat is substrate reduction.[4] It acts as a competitive and reversible inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids (GSLs).[1][3]
In lysosomal storage disorders like Gaucher disease, a deficiency in the enzyme glucocerebrosidase leads to the accumulation of its substrate, glucosylceramide, within lysosomes.[2] Miglustat inhibits GCS, thereby reducing the rate of glucosylceramide synthesis.[3] This reduction in substrate production allows the residual activity of the deficient glucocerebrosidase to be more effective in clearing the accumulated lipid, a strategy known as substrate reduction therapy (SRT).[2][3] By decreasing the biosynthesis of glucosylceramide, miglustat helps to alleviate the cellular storage burden that drives the pathophysiology of the disease.[4]
Secondary and Off-Target Mechanisms
Beyond its primary role as a GCS inhibitor, miglustat exhibits several secondary and off-target effects that may contribute to its therapeutic profile and side effects.
-
α-Glucosidase Inhibition: As an iminosugar, miglustat can inhibit α-glucosidases I and II in the endoplasmic reticulum, which are involved in the N-linked glycosylation of glycoproteins.[5][6] This can interfere with the proper folding and trafficking of certain proteins.[7]
-
Non-lysosomal β-glucosidase 2 (GBA2) Inhibition: Studies suggest that some of the beneficial effects of miglustat, particularly in neurological contexts like NP-C, may be attributed to the inhibition of the non-lysosomal hydrolase β-glucosidase 2 (GBA2).[8]
-
Pharmacological Chaperone Activity: At certain concentrations, miglustat can act as a pharmacological chaperone for mutated acid β-glucosidase (GBA1), the enzyme deficient in Gaucher disease. It can help stabilize the misfolded enzyme, facilitating its trafficking to the lysosome and increasing its residual activity.[9][10]
-
Inhibition of Intestinal Disaccharidases: Miglustat is known to inhibit intestinal disaccharidases, such as sucrase and lactase.[7][11] This is a primary cause of the common gastrointestinal side effects, like diarrhea and flatulence, observed in patients.[7][10]
Quantitative Data Summary
The inhibitory potency and clinical efficacy of miglustat have been characterized in various studies. The data below summarizes key quantitative findings.
| Parameter | Value | Context/Enzyme | Reference |
| IC₅₀ | 32 µM | Rat recombinant UDP-glucose ceramide glucosyltransferase | [9] |
| IC₅₀ | 81 µM | Rat recombinant β-glucosidase 2 (GBA2) | [9] |
| IC₅₀ | 282 µM | HIV-1 infection of PBMCs | [9] |
| IC₅₀ | 211 µM | HIV-2 infection of PBMCs | [9] |
| Spleen Volume Reduction | 19% | 12 months, Type 1 Gaucher Disease patients | [10] |
| Liver Volume Reduction | 12% | 12 months, Type 1 Gaucher Disease patients | [10] |
| Chitotriosidase Reduction | 16.4% | 12 months, Type 1 Gaucher Disease patients | [10] |
| HSEM Velocity Improvement | 12.5% | 52 weeks, Niemann-Pick Type C patients | [6] |
| HSEM Acceleration Improvement | 19.2% | 52 weeks, Niemann-Pick Type C patients | [6] |
IC₅₀: Half-maximal inhibitory concentration; HSEM: Horizontal Saccadic Eye Movement; PBMCs: Peripheral Blood Mononuclear Cells.
Experimental Protocols
Glucosylceramide Synthase (GCS) Activity Assay (In Vitro)
This protocol outlines a common method for measuring GCS activity and its inhibition by compounds like miglustat.
Methodology:
-
Enzyme Source Preparation: Homogenize cells or tissues in a suitable buffer (e.g., Tris-HCl) containing protease inhibitors to obtain a crude lysate or prepare microsomes through differential centrifugation.[12]
-
Substrate Preparation: A liposome-based assay is often used.[13] Prepare a reaction mixture containing a buffer (e.g., 0.1 M Tris/HCl, pH 7.5), a fluorescently-labeled ceramide analogue (e.g., NBD C₆-ceramide), and the sugar donor, UDP-glucose.[12][14]
-
Inhibition Assay:
-
Add varying concentrations of this compound to the reaction wells.
-
Initiate the reaction by adding the enzyme preparation to the substrate mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).[15]
-
-
Reaction Termination and Extraction: Stop the reaction by adding a chloroform/methanol mixture. Vortex to extract the lipids into the organic phase.[14]
-
Product Separation and Detection:
-
Data Analysis: Quantify the peak areas corresponding to the product. Calculate the percentage of GCS inhibition at each miglustat concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based Substrate Reduction Assay
This assay measures the ability of miglustat to reduce GSL levels in a cellular context.
Methodology:
-
Cell Culture: Culture relevant cells (e.g., fibroblasts from Gaucher patients, or cell lines like CHO or HEK293) in appropriate media.
-
Compound Treatment: Treat the cells with various concentrations of miglustat for an extended period (e.g., 48-72 hours) to allow for effects on GSL biosynthesis and turnover.
-
Metabolic Labeling (Optional): During the final hours of treatment, cells can be incubated with a radiolabeled precursor (e.g., ³H-sphingosine) to trace the synthesis of new GSLs.
-
Lipid Extraction: Harvest the cells, wash with PBS, and perform a total lipid extraction using sequential solvent additions (e.g., chloroform, methanol, water).
-
GSL Analysis:
-
Separate the extracted GSLs using High-Performance Thin-Layer Chromatography (HPTLC).
-
Visualize the GSL bands using appropriate stains (e.g., orcinol (B57675) for neutral GSLs) or autoradiography if radiolabeling was used.
-
-
Quantification: Perform densitometry on the HPTLC bands to quantify the reduction in glucosylceramide and other downstream GSLs in miglustat-treated cells compared to untreated controls.
Logical Relationships in Miglustat Therapy for Gaucher Disease
The therapeutic rationale for using miglustat in Gaucher disease is based on rebalancing a metabolic pathway disrupted by a genetic defect.
Conclusion
This compound's primary mechanism of action is the competitive and reversible inhibition of glucosylceramide synthase, positioning it as a key substrate reduction therapy for lysosomal storage disorders.[3] While its efficacy in reducing the pathological accumulation of glycosphingolipids is well-documented, its broader biochemical profile, including the inhibition of glucosidases and potential chaperone activity, presents a complex pharmacological profile.[7][9][10] This multifaceted activity contributes to both its therapeutic benefits and its characteristic side-effect profile. A thorough understanding of these core mechanisms is essential for the continued development and optimization of substrate reduction strategies in the treatment of rare metabolic diseases.
References
- 1. Miglustat - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Miglustat? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the safety and efficacy of miglustat for the treatment of Chinese patients with Niemann-Pick disease type C: A prospective, open-label, single-arm, phase IV trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long term differential consequences of miglustat therapy on intestinal disaccharidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Review of miglustat for clinical management in Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long term differential consequences of miglustat therapy on intestinal disaccharidases | springermedicine.com [springermedicine.com]
- 12. mdpi.com [mdpi.com]
- 13. Glucosylceramide synthase: assay and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A high throughput glucocerebrosidase assay using the natural substrate glucosylceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase [bio-protocol.org]
Miglustat Hydrochloride: A Deep Dive into its Primary Cellular Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miglustat (B1677133) hydrochloride, an N-alkylated imino sugar, is a pivotal therapeutic agent in the management of specific lysosomal storage disorders. Its clinical efficacy stems from a targeted interaction with a key enzyme in cellular metabolism. This technical guide provides an in-depth exploration of the primary cellular target of Miglustat hydrochloride, its mechanism of action, the quantitative parameters of this interaction, and the experimental methodologies employed to elucidate these characteristics.
Primary Cellular Target: Glucosylceramide Synthase
The primary cellular target of this compound is glucosylceramide synthase (GCS) , also known as UDP-glucose:ceramide glucosyltransferase.[1][2][3][4][5] GCS is a pivotal enzyme located at the cytosolic face of the Golgi apparatus.[6] It catalyzes the first committed step in the biosynthesis of most glycosphingolipids (GSLs) by transferring a glucose molecule from UDP-glucose to a ceramide backbone, forming glucosylceramide.[6][7]
This initial glycosylation step is crucial as glucosylceramide serves as the precursor for the synthesis of a vast array of complex GSLs, including gangliosides, globosides, and lacto/neolacto-series GSLs.[6][8] These lipids are integral components of cellular membranes and play critical roles in various cellular processes, including signal transduction, cell recognition, and adhesion.[9]
Mechanism of Action: Substrate Reduction Therapy
This compound functions as a competitive and reversible inhibitor of glucosylceramide synthase.[1][2][10] By mimicking the transition state of the glucose substrate, Miglustat binds to the active site of GCS, thereby preventing the binding of UDP-glucose and inhibiting the synthesis of glucosylceramide.
This inhibitory action forms the basis of Substrate Reduction Therapy (SRT) .[11][12][13] In several lysosomal storage disorders, such as Gaucher disease and Niemann-Pick disease type C, genetic mutations lead to a deficiency in the activity of specific lysosomal enzymes responsible for the degradation of GSLs. This results in the toxic accumulation of these lipids within lysosomes, leading to cellular dysfunction and the clinical manifestations of the disease.[9]
By inhibiting GCS, Miglustat reduces the rate of glucosylceramide biosynthesis.[11] This decrease in the production of the initial substrate for complex GSL synthesis leads to a reduced influx of these lipids into the lysosome for degradation. Consequently, the residual activity of the deficient lysosomal enzyme, though impaired, becomes more effective at clearing the reduced amount of substrate, thereby alleviating the lysosomal storage burden and mitigating the pathophysiology of the disease.[2][13]
Quantitative Data
The inhibitory potency of this compound against glucosylceramide synthase has been characterized in various studies. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Parameter | Value | Cell/Enzyme Source | Reference |
| IC50 | 10-50 µM | Not specified in secondary source | [14] |
| IC50 | ~25 nM (for Eliglustat, a more potent GCS inhibitor) | Not specified in secondary source | [15] |
Signaling and Metabolic Pathways
The following diagram illustrates the central role of glucosylceramide synthase in the glycosphingolipid biosynthesis pathway and the point of inhibition by this compound.
The following diagram illustrates the logical relationship of Substrate Reduction Therapy.
Experimental Protocols
The inhibition of glucosylceramide synthase by this compound can be assessed through various in vitro and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Glucosylceramide Synthase Activity Assay using HPLC
This assay measures the enzymatic activity of GCS in cell lysates or purified enzyme preparations by quantifying the formation of a fluorescently labeled product.
Materials:
-
Cell Lysates or Purified GCS: From a relevant cell line (e.g., human fibroblasts, cancer cell lines) or a purified enzyme preparation.
-
Fluorescent Ceramide Substrate: N-[6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-erythro-sphingosine (NBD-C6-ceramide).[16][17]
-
Co-substrate: Uridine diphosphate (B83284) glucose (UDP-glucose).
-
This compound: At various concentrations.
-
Reaction Buffer: e.g., Tris-HCl buffer with appropriate pH and co-factors.
-
Lipid Extraction Solvents: Chloroform (B151607), methanol.
-
HPLC System: With a fluorescence detector and a normal-phase silica (B1680970) column.[17]
Protocol:
-
Enzyme Preparation: Prepare cell lysates by sonication or other appropriate methods, or use a purified GCS enzyme preparation. Determine the protein concentration of the lysate.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, a known amount of enzyme preparation, and the desired concentration of this compound (or vehicle control).
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrates: NBD-C6-ceramide and UDP-glucose.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Termination of Reaction and Lipid Extraction: Stop the reaction by adding a mixture of chloroform and methanol. Vortex vigorously and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.
-
HPLC Analysis: Evaporate the solvent from the extracted lipids and reconstitute in a suitable solvent for HPLC injection. Inject the sample into the HPLC system.
-
Quantification: Separate NBD-C6-ceramide (substrate) from NBD-C6-glucosylceramide (product) using a normal-phase silica column with an appropriate solvent gradient. Detect the fluorescent lipids using a fluorescence detector (e.g., excitation at 470 nm and emission at 530 nm).[17] Quantify the amount of product formed by comparing the peak area to a standard curve of NBD-C6-glucosylceramide.
-
Data Analysis: Calculate the rate of product formation in the presence and absence of this compound to determine the percentage of inhibition and subsequently the IC50 value.
Experimental Workflow Diagram
Cell-Based Assay for Glycosphingolipid Synthesis Inhibition
This assay assesses the effect of this compound on GSL biosynthesis in intact cells using metabolic labeling.
Materials:
-
Cell Lines: Human skin fibroblasts from Gaucher or Niemann-Pick type C patients, or other relevant cell lines.[2][16]
-
Cell Culture Medium and Reagents.
-
Radiolabeled Precursor: [³H]palmitate or [¹⁴C]serine.
-
This compound: At various concentrations.
-
Lipid Extraction Solvents: Chloroform, methanol, water.
-
Thin-Layer Chromatography (TLC) plates.
-
TLC Developing Solvents.
-
Phosphorimager or Scintillation Counter.
Protocol:
-
Cell Culture and Treatment: Culture the cells to a desired confluency. Treat the cells with various concentrations of this compound for a specified period (e.g., 24-48 hours).
-
Metabolic Labeling: Add the radiolabeled precursor (e.g., [³H]palmitate) to the cell culture medium and incubate for a further period to allow for its incorporation into newly synthesized lipids.
-
Cell Harvesting and Lipid Extraction: Wash the cells with PBS, harvest them, and extract the total lipids using a chloroform/methanol/water mixture.
-
Separation of Lipids by TLC: Apply the lipid extracts to a TLC plate and develop the plate using a suitable solvent system to separate the different classes of lipids, including glucosylceramide and other GSLs.
-
Detection and Quantification: Expose the TLC plate to a phosphorimager screen or scrape the bands corresponding to the lipids of interest and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Compare the amount of radiolabel incorporated into glucosylceramide and other GSLs in Miglustat-treated cells versus control cells to determine the extent of inhibition of GSL biosynthesis.
Conclusion
This compound's primary cellular target is glucosylceramide synthase, an essential enzyme in the glycosphingolipid biosynthesis pathway. Through competitive and reversible inhibition of this enzyme, Miglustat acts as a substrate reduction therapy, offering a valuable treatment modality for lysosomal storage disorders such as Gaucher disease and Niemann-Pick disease type C. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this and other inhibitors of glycosphingolipid metabolism, paving the way for the development of novel therapeutics for these debilitating diseases.
References
- 1. NIH researchers use a new cell model of a rare disease to develop therapeutic compounds [genome.gov]
- 2. scantox.com [scantox.com]
- 3. High-throughput screening for small-molecule stabilizers of misfolded glucocerebrosidase in Gaucher disease and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Substrate reduction therapy - Wikipedia [en.wikipedia.org]
- 7. Less Is More: Substrate Reduction Therapy for Lysosomal Storage Disorders | MDPI [mdpi.com]
- 8. ntsad.org [ntsad.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Convenient and Sensitive Measurement of Lactosylceramide Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry [mdpi.com]
- 11. pnas.org [pnas.org]
- 12. gaucherdisease.org [gaucherdisease.org]
- 13. Review of miglustat for clinical management in Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Normal- and reverse-phase HPLC separations of fluorescent (NBD) lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
Miglustat Hydrochloride: A Deep Dive into its Impact on Glycosphingolipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Miglustat (B1677133) hydrochloride, a synthetic N-alkylated imino sugar, serves as a cornerstone of substrate reduction therapy (SRT) for certain lysosomal storage disorders. Its primary mechanism of action is the competitive and reversible inhibition of glucosylceramide synthase (GCS), the pivotal enzyme in the biosynthesis of most glycosphingolipids (GSLs). By impeding this initial step, Miglustat effectively curtails the accumulation of downstream GSLs, thereby alleviating the cellular pathology associated with diseases such as Gaucher disease type 1 and Niemann-Pick disease type C. This technical guide provides a comprehensive overview of the biochemical pathway affected by Miglustat, detailed experimental protocols for its study, and a summary of its quantitative effects.
The Glycosphingolipid Biosynthesis Pathway and the Role of Miglustat
Glycosphingolipids are integral components of cell membranes, playing crucial roles in cell signaling, recognition, and adhesion. The biosynthesis of GSLs is a stepwise process initiated in the endoplasmic reticulum and continuing in the Golgi apparatus. The rate-limiting step is the transfer of glucose from UDP-glucose to ceramide, a reaction catalyzed by glucosylceramide synthase (GCS; UDP-glucose:ceramide glucosyltransferase). The product, glucosylceramide (GlcCer), is the precursor for the synthesis of a vast array of complex GSLs, including lactosylceramides, globosides, and gangliosides.
In lysosomal storage disorders like Gaucher disease and Niemann-Pick disease type C, genetic mutations lead to a deficiency in enzymes responsible for the degradation of these GSLs. This results in their pathological accumulation within lysosomes, leading to cellular dysfunction and the clinical manifestations of these diseases.
Miglustat hydrochloride acts as a substrate mimic, competing with ceramide for the active site of GCS. This inhibition reduces the rate of GlcCer synthesis, thereby lowering the flux through the GSL biosynthesis pathway. This "substrate reduction" approach aims to balance the rate of GSL synthesis with the compromised rate of their degradation, thus preventing their lysosomal accumulation.[1][2]
Quantitative Data on this compound's Efficacy
The inhibitory potency of Miglustat on GCS and its effects on GSL levels have been quantified in various in vitro and in vivo systems.
| Parameter | Value | System | Reference |
| IC50 for Glucosylceramide Synthase | 10-50 µM | In vitro enzyme assay | [1] |
| Reduction in GSL levels | ~70% | Tissues of normal mice | [3] |
| Plasma Concentration (human) | 4 - 7.5 µM | Patients with Type 1 Gaucher disease | [3] |
| Reduction in Liver Volume | 12-19% | Patients with Type 1 Gaucher disease (12 months) | |
| Reduction in Spleen Volume | 19% | Patients with Type 1 Gaucher disease (12 months) | |
| Reduction in Chitotriosidase Activity | 16.4% | Patients with Type 1 Gaucher disease (12 months) | |
| Improvement in Horizontal Saccadic Eye Movement Velocity | Statistically significant improvement | Patients with Niemann-Pick type C disease (12 months) | [4] |
| Lifespan Increase | Mean survival of 89 days vs. 67 days in untreated | Niemann-Pick type C mouse model | [4] |
Table 1: Summary of quantitative data on the effects of this compound.
Experimental Protocols
In Vitro Glucosylceramide Synthase (GCS) Activity Assay
This protocol describes the measurement of GCS activity in cell lysates using a fluorescent ceramide analog.
Materials:
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
NBD-C6-ceramide (fluorescent substrate)
-
UDP-glucose
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.4, 25 mM KCl, 5 mM MgCl2)
-
This compound solutions of varying concentrations
-
Chloroform/methanol (2:1, v/v)
-
High-Performance Thin-Layer Chromatography (HPTLC) plates
-
Fluorescence imaging system
Procedure:
-
Cell Lysate Preparation: Culture cells to confluency, wash with PBS, and lyse in cell lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a BCA assay.
-
Enzyme Reaction: In a microcentrifuge tube, combine a standardized amount of cell lysate protein with reaction buffer, NBD-C6-ceramide, and UDP-glucose. For inhibition studies, pre-incubate the lysate with varying concentrations of this compound before adding the substrates.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).
-
Lipid Extraction: Stop the reaction by adding chloroform/methanol (2:1) to extract the lipids. Vortex and centrifuge to separate the phases. Collect the lower organic phase.
-
HPTLC Analysis: Spot the extracted lipids onto an HPTLC plate and develop the chromatogram using an appropriate solvent system to separate NBD-C6-ceramide from the product, NBD-C6-glucosylceramide.
-
Quantification: Visualize the HPTLC plate using a fluorescence imaging system and quantify the intensity of the spots corresponding to the substrate and product. GCS activity is proportional to the amount of NBD-C6-glucosylceramide formed.
References
- 1. Biochemical response to substrate reduction therapy versus enzyme replacement therapy in Gaucher disease type 1 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of miglustat for clinical management in Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. New therapies in the management of Niemann-Pick type C disease: clinical utility of miglustat - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Miglustat Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Miglustat (B1677133) hydrochloride, an N-alkylated imino sugar, is a cornerstone of substrate reduction therapy (SRT) for specific lysosomal storage disorders. Its primary mechanism involves the competitive and reversible inhibition of glucosylceramide synthase, a pivotal enzyme in the biosynthesis of glycosphingolipids. This inhibition effectively reduces the accumulation of glucosylceramide and its derivatives in patients with Gaucher disease type 1 and slows the progression of neurological symptoms in Niemann-Pick disease type C. This technical guide provides an in-depth overview of the pharmacological properties of miglustat hydrochloride, including its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy. Detailed summaries of quantitative data from key clinical trials are presented in tabular format for ease of comparison. Furthermore, this guide outlines the methodologies for key experimental protocols relevant to the study of miglustat, and visualizes its mechanism and related workflows through detailed diagrams.
Mechanism of Action
Miglustat's therapeutic effect is primarily attributed to its role as a substrate reduction agent.[1][2] It acts as a competitive and reversible inhibitor of the enzyme glucosylceramide synthase (GCS), which catalyzes the first committed step in the biosynthesis of most glycosphingolipids—the transfer of glucose from UDP-glucose to ceramide to form glucosylceramide.[3][4] In lysosomal storage disorders like Gaucher disease, a deficiency in the enzyme glucocerebrosidase leads to the accumulation of glucosylceramide.[5] By inhibiting GCS, miglustat reduces the rate of glucosylceramide synthesis, thereby lessening the substrate burden on the deficient lysosomal enzyme.[3] This allows the residual enzyme activity to be more effective in clearing the accumulated substrate.[6]
Additionally, miglustat is known to inhibit non-lysosomal α-glucosidases I and II, which are involved in the processing of N-linked oligosaccharides of glycoproteins.[2] This property was initially explored for its potential antiviral activity against enveloped viruses like HIV, though this application was not clinically successful due to the high concentrations required.[3]
References
- 1. S-MRI score: A simple method for assessing bone marrow involvement in Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Accuracy of chitotriosidase activity and CCL18 concentration in assessing type I Gaucher disease severity. A systematic review with meta-analysis of individual participant data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of miglustat for clinical management in Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. Guidance on the use of miglustat for treating patients with type 1 Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Whole body MRI in type I Gaucher patients: evaluation of skeletal involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Structural Analogues of Miglustat Hydrochloride: A Deep Dive into Glucosylceramide Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Miglustat (N-butyldeoxynojirimycin), an N-alkylated iminosugar, is a cornerstone of substrate reduction therapy (SRT) for lysosomal storage disorders such as Gaucher disease type 1 and Niemann-Pick disease type C. Its therapeutic effect stems from the competitive and reversible inhibition of glucosylceramide synthase (GCS), the enzyme responsible for the initial step in glycosphingolipid biosynthesis. This technical guide provides an in-depth exploration of the structural analogues of Miglustat, focusing on their design, synthesis, structure-activity relationships (SAR), and the experimental protocols used for their evaluation. The aim is to furnish researchers and drug development professionals with a comprehensive resource to navigate the landscape of GCS inhibitors and inform the design of next-generation therapeutics.
Mechanism of Action: Substrate Reduction Therapy
Gaucher disease is characterized by a deficiency in the enzyme glucocerebrosidase, leading to the accumulation of its substrate, glucosylceramide. Miglustat functions by inhibiting glucosylceramide synthase, thereby reducing the production of glucosylceramide and alleviating the cellular burden of this lipid. This approach, known as substrate reduction therapy, offers an alternative to enzyme replacement therapy, particularly for patients who are not suitable candidates for the latter.
The signaling pathway affected by Miglustat and its analogues is centered on the biosynthesis of glycosphingolipids. By inhibiting GCS, these compounds effectively reduce the flux through this pathway, preventing the downstream accumulation of complex glycosphingolipids.
Figure 1: Mechanism of action of Miglustat and its analogues.
Classes of Structural Analogues and Structure-Activity Relationships (SAR)
The majority of Miglustat analogues are based on the 1-deoxynojirimycin (B1663644) (DNJ) scaffold, an iminosugar that mimics the transition state of glycosidase-catalyzed reactions. Modifications have primarily focused on the N-alkyl substituent to enhance potency and selectivity for GCS.
N-Alkylated Deoxynojirimycin (DNJ) Analogues
Simple N-alkylation of the DNJ core has been extensively explored. A key SAR finding is that increasing the length and hydrophobicity of the N-alkyl chain generally leads to more potent GCS inhibition. For instance, N-nonyl-DNJ shows significantly greater potency than N-butyl-DNJ (Miglustat).
N-Adamantyl-Containing DNJ Analogues
The introduction of bulky, lipophilic groups such as adamantane (B196018) has proven to be a highly effective strategy for increasing GCS inhibitory activity. Analogues like N-(5-(adamantane-1-yl-methoxy)pentyl)-deoxynojirimycin (AMP-DNM) exhibit nanomolar potency against GCS, a significant improvement over Miglustat.
Stereoisomers and Ring-Modified Analogues
The stereochemistry of the iminosugar ring also plays a crucial role in inhibitory activity. While the d-gluco configuration of Miglustat is effective, analogues with an l-ido configuration have also been shown to be potent GCS inhibitors. Furthermore, modifications to the DNJ ring, such as the synthesis of aminocyclopentitol analogues, have been investigated to explore alternative scaffolds and improve selectivity against related glycosidases like GBA1 and GBA2.
Non-Iminosugar Analogues
While iminosugars are the most studied class, other scaffolds have also been developed as GCS inhibitors. These include derivatives of D,L-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) and D,L-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (PPMP). These compounds, while effective GCS inhibitors, often exhibit different pharmacological profiles and off-target effects compared to iminosugar-based inhibitors.
Quantitative Data on Inhibitory Activity
The following tables summarize the inhibitory activities of selected Miglustat analogues against GCS and related enzymes.
Table 1: Inhibitory Activity of N-Alkylated DNJ Analogues against Glucosylceramide Synthase (GCS)
| Compound | N-Substituent | IC50 (µM) for GCS | Reference |
| Miglustat (N-Butyl-DNJ) | n-Butyl | ~20-50 | |
| N-Nonyl-DNJ | n-Nonyl | ~1-5 | |
| AMP-DNM | 5-(Adamantane-1-yl-methoxy)pentyl | 0.0017 (Ki) | |
| Genz-529468 | (structure not fully disclosed) | More potent than Miglustat | |
| l-ido-AEP-DNJ | N-5-(adamantane-1-yl-ethoxy)pentyl | Potent inhibitor |
Table 2: Selectivity Profile of Selected Iminosugar Analogues
| Compound | Ki (µM) for GBA1 | Ki (µM) for GBA2 | Reference |
| Miglustat (N-Butyl-DNJ) | 34 | >1000 | |
| N-Nonyl-aminocyclopentitol | <<0.014 | 0.043 | |
| N-Adamantyl-aminocyclopentitol | ~0.016 | 0.014 |
Synthesis of Miglustat Analogues
The synthesis of N-alkylated DNJ analogues typically proceeds through the reductive amination of a protected 1-deoxynojirimycin precursor.
General Synthetic Workflow
Methodological & Application
Application Notes and Protocols for Miglustat Hydrochloride in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miglustat hydrochloride, an N-alkylated imino sugar, is a synthetic analog of D-glucose.[1] It is a potent, orally active, and reversible inhibitor of glucosylceramide synthase, the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids.[1][2][3] By inhibiting this enzyme, Miglustat reduces the production of glucosylceramide, thereby preventing the accumulation of its downstream metabolic products.[2] This mechanism, known as substrate reduction therapy, makes Miglustat a valuable tool for studying and potentially treating glycosphingolipid storage disorders like Gaucher disease type 1 and Niemann-Pick disease type C.[1][2][4] In vitro, Miglustat is utilized to investigate cellular processes involving glycosphingolipid metabolism, autophagy, apoptosis, and inflammation.
Data Presentation: Recommended In Vitro Dosages
The effective concentration of this compound in in vitro experiments can vary significantly depending on the cell line, assay type, and experimental duration. The following table summarizes reported concentrations for various applications.
| Cell Line | Assay Type | Concentration | Notes | Reference(s) |
| CuFi-1 (human bronchial epithelial) | Anti-inflammatory (IL-8 mRNA reduction) | IC50: 2 µM | Cells were pretreated for 1 hour before challenge with P. aeruginosa. | [5] |
| RAW (murine macrophage) | Glucosylceramide synthase inhibition | IC50: 50 µM | Cells were pre-incubated with Miglustat for 15 minutes. | [5] |
| Rat Testicular Enzymes | Enzyme Inhibition | IC50: 32 µM | Inhibition of ceramide-glucosyltransferase. | |
| Rat Testicular Enzymes | Enzyme Inhibition | IC50: 81 µM | Inhibition of beta-glucosidase 2. | |
| IB3-1 & CuFi-1 (cystic fibrosis bronchial epithelial) | F508del-CFTR function restoration | 200 µM | Treatment for 2, 4, and 24 hours. | [6] |
| HL-60 (human promyelocytic leukemia) | Glycolipid biosynthesis inhibition | 0.5 mM (500 µM) | Treatment resulted in a 90% inhibition of glycolipid synthesis. | [7] |
| Various Cell Lines | General tissue culture model of Gaucher disease | 5 - 50 µM | Effective range for reversing glucosylceramide storage. | [8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Miglustat and a general workflow for its application in in vitro experiments.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Miglustat? [synapse.patsnap.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Miglustat as a therapeutic agent: prospects and... [experts.mcmaster.ca]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Portico [access.portico.org]
- 8. openaccessjournals.com [openaccessjournals.com]
Preparing Miglustat Hydrochloride Stock Solutions for Laboratory Use
Application Note and Protocol
Introduction
Miglustat (B1677133) hydrochloride is a synthetic N-alkylated imino sugar analogue of D-glucose. It functions as a competitive and reversible inhibitor of the enzyme glucosylceramide synthase, which is crucial for the synthesis of most glycosphingolipids.[1][2][3] This inhibitory action makes it a valuable tool in substrate reduction therapy for diseases characterized by the accumulation of glycosphingolipids, such as type 1 Gaucher disease.[1][4] In a laboratory setting, Miglustat is utilized for research into lysosomal storage disorders and has shown potential in rescuing trafficking-deficient proteins like F508del-CFTR in cystic fibrosis research.[5] This document provides detailed protocols for the preparation, storage, and handling of Miglustat hydrochloride stock solutions for research applications.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₂ClNO₄ | [6] |
| Molecular Weight | 255.74 g/mol | [5][6] |
| Appearance | Solid | [2] |
| Storage (Solid) | -20°C, stored under nitrogen, desiccate | [5][6] |
Solubility Data
The solubility of this compound can vary based on the solvent and whether techniques like ultrasonication are applied. It is important to use fresh, high-purity solvents to achieve the best results.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Water | ≥ 34 mg/mL | 132.95 mM | Saturation unknown.[6][7] |
| 19.18 mg/mL | 75 mM | [5] | |
| DMSO | 65 mg/mL | 254.16 mM | Ultrasonic treatment needed.[6][7] Hygroscopic DMSO can impact solubility; use a newly opened bottle.[7] |
| 60 mg/mL | 234.61 mM | Sonication is recommended.[8] | |
| 19.18 mg/mL | 75 mM | [5] | |
| PBS | 100 mg/mL | 391.02 mM | Clear solution; ultrasonic treatment needed.[6] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution (e.g., 10 mg/mL)
This protocol is suitable for cell culture experiments where an aqueous-based solution is preferred.
Materials:
-
This compound powder
-
Sterile, high-purity water (e.g., Milli-Q or equivalent)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Water bath sonicator
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube. For example, to prepare 10 mL of a 10 mg/mL stock solution, weigh 100 mg of the compound.
-
Solvent Addition: Add the required volume of sterile water to the conical tube. In this example, add 10 mL of water.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a water bath sonicator. Sonicate in short bursts (e.g., 5-10 minutes) until the solution is clear. Gentle heating may also aid dissolution if precipitation occurs.[7]
-
-
Sterilization: To ensure the stock solution is sterile for cell culture use, filter it through a 0.22 µm syringe filter into a new sterile conical tube.[7]
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots according to the stability data provided below.
-
Protocol 2: Preparation of a DMSO Stock Solution (e.g., 50 mg/mL)
This protocol is suitable for experiments requiring a high-concentration stock solution that will be further diluted into aqueous media.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO (use a newly opened bottle)
-
Sterile conical tubes
-
Vortex mixer
-
Water bath sonicator
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Weighing: In a sterile conical tube, weigh the desired amount of this compound. For example, to prepare 2 mL of a 50 mg/mL stock, weigh 100 mg.
-
Solvent Addition: Add the required volume of anhydrous DMSO. In this example, add 2 mL.
-
Dissolution:
-
Aliquoting and Storage:
-
Aliquot the DMSO stock solution into sterile, single-use microcentrifuge tubes.
-
Label the aliquots appropriately.
-
Store at -20°C or -80°C.
-
Stability and Storage of Stock Solutions
Proper storage is critical to maintain the activity of this compound stock solutions.
| Storage Temperature | Solvent | Duration | Notes |
| -20°C | DMSO or Water | 1 month | Store under nitrogen.[7][9] |
| -80°C | DMSO or Water | 6 months | Store under nitrogen.[7][9] |
Note: For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[7] Studies on Miglustat in a flavored suspending vehicle for oral administration have shown stability for up to 28 days under refrigerated conditions (2°C–8°C), though color changes were noted at certain pH levels.[10][11]
Safety Precautions
Standard laboratory safety practices should be followed when handling this compound.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
-
Handle the powder in a well-ventilated area to avoid inhalation.[12]
-
In case of contact with eyes or skin, rinse immediately with plenty of water.
-
Refer to the Safety Data Sheet (SDS) for complete safety information.[12]
Visualizations
Caption: Experimental workflow for preparing this compound stock solutions.
Caption: Mechanism of action of this compound in inhibiting glycosphingolipid synthesis.
References
- 1. Miglustat, Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Miglustat | C10H21NO4 | CID 51634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Miglustat (Gaucher Disease) Monograph for Professionals - Drugs.com [drugs.com]
- 5. This compound | Glycosylases | Tocris Bioscience [tocris.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Transferase | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Stability of refrigerated miglustat after preparation in InOrpha® flavored suspending excipient for compounding of oral solutions and suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability of refrigerated miglustat after preparation in InOrpha(®) flavored suspending excipient for compounding of oral solutions and suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Application Note: Quantification of Miglustat in Human Plasma by LC-MS/MS
Introduction
Miglustat (B1677133) (N-butyldeoxynojirimycin) is an iminosugar that functions as a competitive inhibitor of glucosylceramide synthase, an enzyme essential for the synthesis of most glycosphingolipids.[1] It is clinically approved for the treatment of type 1 Gaucher disease and Niemann-Pick type C disease.[1] Accurate and reliable quantification of Miglustat in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials to ensure optimal dosing and patient safety. This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of Miglustat in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by chromatographic separation and detection by a triple quadrupole mass spectrometer.
Experimental
Materials and Reagents
-
Analytes and Internal Standard:
-
Miglustat hydrochloride (Reference Standard)
-
Miglitol or N-(n-nonyl)deoxynojirimycin (Internal Standard, IS)
-
-
Reagents:
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium Acetate (AR grade)
-
Ammonium Hydroxide solution (25%)
-
Formic Acid (LC-MS grade)
-
Ultrapure water
-
-
Biological Matrix:
-
Drug-free human plasma (with K2-EDTA as anticoagulant)
-
Instrumentation
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient or isocratic elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Analytical Column: An Atlantis HILIC (3 µm, 150 mm x 2.1 mm) column or a Gemini C18 (5 µm, 50 mm x 2.1 mm) column.[1][2]
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve this compound and the Internal Standard in an appropriate solvent (e.g., methanol or water) to obtain a final concentration of 1 mg/mL. Store at 2-8 °C.
-
-
Working Solutions:
-
Prepare serial dilutions of the stock solutions in a suitable solvent mixture (e.g., 50:50 methanol:water) to create working solutions for calibration standards and quality control samples.
-
-
Calibration Standards (CS) and Quality Control (QC) Samples:
-
Spike drug-free human plasma with the appropriate working solutions to obtain a series of calibration standards ranging from 10 to 10,000 ng/mL and at least three levels of QC samples (low, medium, and high).[2]
-
Sample Preparation Protocol
A simple protein precipitation method is employed for the extraction of Miglustat and the IS from plasma.[1][2]
-
Aliquot 50 µL of plasma sample (CS, QC, or unknown) into a microcentrifuge tube.
-
Add 200 µL of the precipitation solution (e.g., acetonitrile/methanol (75/25, v/v) or methanol containing the internal standard).[1][2]
-
Vortex mix for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
Figure 1: Experimental workflow for plasma sample preparation.
LC-MS/MS Conditions
The following are representative LC-MS/MS conditions. Method optimization is recommended for specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition 1 (HILIC) | Condition 2 (Reversed-Phase) |
| Column | Atlantis HILIC (3 µm, 150 mm x 2.1 mm)[1] | Gemini C18 (5 µm, 50 mm x 2.1 mm)[2] |
| Mobile Phase | A: Acetonitrile/Water/Ammonium Acetate Buffer (75/10/15, v/v/v)[1] | A: Water with 0.01% Ammonium HydroxideB: Methanol with 0.01% Ammonium Hydroxide |
| Elution Mode | Isocratic[1] | Gradient[2] |
| Flow Rate | 230 µL/min[1] | 600 µL/min[2] |
| Column Temperature | Ambient | 40 °C |
| Injection Volume | 10 µL | 10 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI) or APCI[1][2] |
| Scan Type | Selected Reaction Monitoring (SRM) |
| Miglustat Transition | m/z 220.1 → 158.0[1][2] |
| Internal Standard Transition | m/z 208.0 → 146.0 (for Miglitol)[1] or m/z 290.1 → 228.0 (for N-(n-nonyl)deoxynojirimycin)[2] |
| Collision Energy | Optimized for specific instrument |
| Source Temperature | Optimized for specific instrument |
Method Validation
The bioanalytical method was validated according to the ICH M10 guideline.[3] The key validation parameters are summarized below.
Figure 2: Key parameters for bioanalytical method validation.
Linearity
The method demonstrated good linearity over the concentration range of 10 to 10,000 ng/mL in human plasma.[2] The coefficient of determination (r²) was consistently greater than 0.99.
Table 3: Linearity of Miglustat in Human Plasma
| Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| 10 - 10,000 | > 0.99[2] |
| 125 - 2,500 | > 0.99[1] |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high). The results were within the acceptable limits of ±15% (±20% for LLOQ).
Table 4: Precision and Accuracy Data for Miglustat in Human Plasma
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 30 | ≤ 13.5[2] | ≤ 6.5[1] | 93.6 - 100.0[2] |
| Medium | 500 | ≤ 13.5[2] | ≤ 6.5[1] | 93.6 - 100.0[2] |
| High | 7,500 | ≤ 13.5[2] | ≤ 6.5[1] | 93.6 - 100.0[2] |
Recovery and Matrix Effect
The extraction recovery of Miglustat from human plasma was consistent and reproducible. The simple protein precipitation method yielded a recovery of approximately 100%.[1] No significant matrix effect was observed, indicating that the method is free from interference from endogenous plasma components.
Conclusion
This application note describes a sensitive, specific, and reliable LC-MS/MS method for the quantification of Miglustat in human plasma. The simple sample preparation procedure and the high-throughput capability of the method make it suitable for routine analysis in a clinical or research setting. The method has been validated over a wide linear range and has demonstrated excellent precision and accuracy, making it a valuable tool for pharmacokinetic and therapeutic drug monitoring studies of Miglustat.
References
- 1. Rapid quantification of miglustat in human plasma and cerebrospinal fluid by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validated LC-MS/MS method for the quantitative determination of the glucosylceramide synthase inhibitor miglustat in mouse plasma and human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prospects.wum.edu.pl [prospects.wum.edu.pl]
Application Notes and Protocols for Miglustat Hydrochloride in Substrate Reduction Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miglustat (B1677133) hydrochloride, an N-alkylated imino sugar, is a potent, orally active, and reversible inhibitor of glucosylceramide synthase (GCS).[1] GCS is the enzyme responsible for the initial step in the biosynthesis of most glycosphingolipids (GSLs).[2][3] In several lysosomal storage disorders (LSDs), such as Gaucher disease and Niemann-Pick disease type C (NP-C), genetic defects in lysosomal enzymes lead to the accumulation of GSLs, causing cellular dysfunction and progressive disease pathology.[4][5] Miglustat hydrochloride acts via a mechanism known as substrate reduction therapy (SRT). By inhibiting GCS, it reduces the rate of GSL biosynthesis to a level where the residual activity of the deficient lysosomal enzyme can clear the accumulating substrate.[2][6] This approach aims to restore the balance between GSL synthesis and degradation, thereby alleviating the cellular manifestations of the disease.[7] These application notes provide a comprehensive overview of the use of this compound in research settings, including its mechanism of action, key quantitative data, and detailed protocols for in vitro and in vivo studies.
Mechanism of Action: Substrate Reduction Therapy
This compound functions as a competitive and reversible inhibitor of glucosylceramide synthase (GCS), which catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide.[2] This is the first committed step in the synthesis of a large family of glycosphingolipids. In LSDs like Gaucher disease (caused by deficient glucocerebrosidase) and NP-C (impaired intracellular lipid trafficking), the downstream accumulation of these lipids is a primary driver of pathology. By partially inhibiting GCS, miglustat reduces the influx of new GSLs, allowing the compromised lysosomal degradation machinery to better cope with the existing substrate load.[7] This mechanism is particularly relevant for diseases with neurological involvement, as miglustat can cross the blood-brain barrier.[8]
Caption: Mechanism of Miglustat as a GCS inhibitor.
Quantitative Data
The following tables summarize key quantitative data for this compound from various research and clinical studies.
Table 1: In Vitro Inhibitory Activity
| Compound | Target Enzyme | IC50 Value | Cell Line/System | Reference |
| Miglustat | Glucosylceramide Synthase | 10-50 µM | Various | [9] |
| Eliglustat | Glucosylceramide Synthase | ~24-25 nM | K562 cells | [9][10] |
Table 2: In Vivo Efficacy in Clinical Studies (Gaucher Disease Type 1)
| Parameter | Patient Population | Treatment Duration | Dosage | Mean Change from Baseline | Reference |
| Spleen Volume | Treatment-naïve adults | 12 months | 100 mg TID | -19% | [4] |
| Liver Volume | Treatment-naïve adults | 12 months | 100 mg TID | -12% | [4] |
| Hemoglobin | Treatment-naïve adults | 12 months | 100 mg TID | +0.26 g/dL | [4] |
| Platelet Count | Treatment-naïve adults | 12 months | 100 mg TID | +13.9 x 10⁹/L | [11] |
| Spleen Volume | ERT-stabilized adults | 24 months | 100 mg TID | Stable | [12] |
| Liver Volume | ERT-stabilized adults | 24 months | 100 mg TID | Stable | [12] |
TID: Three times a day; ERT: Enzyme Replacement Therapy
Table 3: In Vivo Efficacy in Clinical Studies (Niemann-Pick Disease Type C)
| Parameter | Patient Population | Treatment Duration | Dosage | Outcome | Reference |
| Horizontal Saccadic Eye Movement (HSEM) Velocity | Adults and juveniles (≥12 years) | 12 months | 200 mg TID | Improved vs. standard care | [13] |
| Swallowing Function | Adults and juveniles | 24 months | 200 mg TID | Improved or stable in up to 93% of patients | [14] |
| Ambulation | Adults and juveniles | 24 months | 200 mg TID | Stabilized | [14] |
Experimental Protocols
Preparation of this compound for In Vitro and In Vivo Studies
For In Vitro Studies (Stock Solution Preparation):
-
Solubility: this compound is soluble in water (≥ 34 mg/mL) and DMSO (≥ 19.18 mg/mL).[15]
-
Preparation of a 10 mM Stock Solution in Water:
-
Molecular Weight of Miglustat HCl: 255.74 g/mol .
-
Weigh out 2.56 mg of this compound.
-
Dissolve in 1 mL of sterile, deionized water.
-
Vortex until fully dissolved. Ultrasonic treatment may be used to aid dissolution.[15]
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months.[5]
-
For In Vivo Studies (Vehicle Preparation for Oral Administration):
-
Vehicle Composition: A common vehicle for oral administration in mice is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]
-
Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 32.5 mg/mL).
-
For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
The final concentration in this example would be 3.25 mg/mL. Adjust the initial stock concentration as needed for the desired final dosage.
-
It is recommended to prepare this working solution fresh on the day of use.[5]
-
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. Analysis of glycosphingolipids from cell lines [protocols.io]
- 5. medchemexpress.com [medchemexpress.com]
- 6. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 7. A high throughput glucocerebrosidase assay using the natural substrate glucosylceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Miglustat in Niemann-Pick disease type C patients: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Real-world clinical experience with long-term miglustat maintenance therapy in type 1 Gaucher disease: the ZAGAL project - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. file.medchemexpress.com [file.medchemexpress.com]
Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of Miglustat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miglustat (B1677133) is an oral medication used for the treatment of type I Gaucher disease and Niemann-Pick type C disease. It functions as a competitive and reversible inhibitor of the enzyme glucosylceramide synthase, which is crucial in the synthesis of most glycosphingolipids. Ensuring the purity of the active pharmaceutical ingredient (API) is critical for the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of Miglustat and its potential impurities.
This application note provides a detailed protocol for the determination of Miglustat purity using a stability-indicating HPLC method. The method is designed to separate Miglustat from its potential degradation products and process-related impurities, ensuring the quality and consistency of the drug substance.
Principle
The method utilizes reversed-phase HPLC with UV detection to separate Miglustat from its impurities. The separation is achieved based on the differential partitioning of the analyte and impurities between a non-polar stationary phase and a polar mobile phase. The concentration of each component is determined by measuring the peak area from the chromatogram.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A Waters X-Bridge Amide column (150 mm × 2.1 mm, 3.5 µm particle size) or equivalent is suitable for this analysis.[1][2]
-
Chemicals and Reagents:
-
Miglustat Reference Standard
-
Acetonitrile (HPLC grade)
-
Ammonium (B1175870) Acetate (B1210297) (analytical grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Chromatographic Conditions
A stability-indicating HPLC method has been described for the analysis of Miglustat.[1][2] The following conditions are based on a published method and are a good starting point for method development and validation.
| Parameter | Condition |
| Mobile Phase | 10% Ammonium Acetate Buffer / 90% Acetonitrile[1][2] |
| Flow Rate | 0.8 mL/min (isocratic)[1][2] |
| Column Temperature | 40°C |
| Detector Wavelength | 208 nm[1][2] or 275 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Note: An alternative mobile phase of 0.1% Trifluoroacetic acid: Methanol: Acetonitrile (20:40:40 v/v) with a flow rate of 0.7 mL/min has been used for a related compound and may also be suitable for Miglustat analysis.
Preparation of Solutions
-
Mobile Phase Preparation (10% Ammonium Acetate Buffer / 90% Acetonitrile):
-
Prepare a 10 mM ammonium acetate buffer by dissolving the appropriate amount of ammonium acetate in HPLC grade water.
-
Mix 100 mL of the ammonium acetate buffer with 900 mL of acetonitrile.
-
Degas the mobile phase using sonication or vacuum filtration before use.
-
-
Standard Solution Preparation (e.g., 1 mg/mL):
-
Accurately weigh about 25 mg of Miglustat Reference Standard into a 25 mL volumetric flask.
-
Dissolve the standard in the mobile phase and make up to the volume.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
-
Sample Solution Preparation (e.g., 1 mg/mL):
-
Accurately weigh about 25 mg of the Miglustat sample into a 25 mL volumetric flask.
-
Dissolve the sample in the mobile phase and make up to the volume.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Presentation
Quantitative data from the HPLC analysis should be summarized for clarity and easy comparison.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Table 2: Purity Analysis Results
| Sample ID | Retention Time (min) | Peak Area | % Purity |
| Miglustat Standard | e.g., 5.2 | e.g., 1,250,000 | 99.9% |
| Sample Batch 1 | e.g., 5.2 | e.g., 1,245,000 | Calculated |
| Sample Batch 2 | e.g., 5.2 | e.g., 1,255,000 | Calculated |
Table 3: Known Impurities of Miglustat
| Impurity Name | CAS Number |
| L-Ido Miglustat Hydrochloride[3] | N/A |
| (2R,3R,4R,5S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-1-butylpiperidine Hydrochloride[3] | 1938122-78-1 |
Note: A patent for a high-purity synthesis of Miglustat reported a purity of >99.5% with the 5R isomeric impurity at less than 0.05% as measured by HPLC.[4]
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of Miglustat purity.
Caption: HPLC analysis workflow for Miglustat purity.
Signaling Pathway (Illustrative)
While Miglustat does not have a classical signaling pathway, the following diagram illustrates its mechanism of action.
Caption: Mechanism of action of Miglustat.
Conclusion
The described HPLC method provides a robust and reliable approach for the determination of Miglustat purity. Proper method validation according to ICH guidelines should be performed to ensure the suitability of the method for its intended purpose in a quality control environment. This includes assessing specificity, linearity, accuracy, precision, and robustness. The provided protocol and data presentation format serve as a comprehensive guide for researchers and scientists involved in the development and quality control of Miglustat.
References
- 1. dovepress.com [dovepress.com]
- 2. Stability of refrigerated miglustat after preparation in InOrpha® flavored suspending excipient for compounding of oral solutions and suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. US20160168092A1 - Process For The Preparation Of High Purity Miglustat - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Managing Gastrointestinal Side Effects of Miglustat in Animal Models
This guide provides researchers, scientists, and drug development professionals with practical solutions for managing the common gastrointestinal (GI) side effects associated with Miglustat (B1677133) administration in animal models. The information is presented in a question-and-answer format to directly address issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal side effects of Miglustat observed in animal models?
A1: The most frequently reported GI side effects are consistent with those seen in human clinical trials and include diarrhea, flatulence, abdominal pain, and weight loss.[1][2] Diarrhea is the most common of these adverse events.[3] These symptoms are generally mild to moderate and often occur during the initial phase of treatment.[1]
Q2: What is the biological mechanism behind Miglustat-induced GI disturbances?
A2: Miglustat's primary mechanism for causing GI side effects is the inhibition of intestinal disaccharidase enzymes, particularly sucrase and maltase.[1][4] This enzymatic inhibition leads to the malabsorption of dietary carbohydrates like sucrose (B13894) and maltose. The unabsorbed sugars create an osmotic gradient in the intestinal lumen, drawing water into the gut and resulting in osmotic diarrhea.[2][4][5]
Q3: How long do the GI side effects of Miglustat typically last?
A3: Gastrointestinal disturbances are most prominent during the initial weeks of Miglustat therapy.[1] In many cases, these side effects are transient and may resolve spontaneously as the animal's system adapts to the treatment.[1][3] However, for persistent issues, active management is recommended to ensure animal welfare and data integrity.
Q4: Can these GI side effects impact experimental outcomes?
A4: Yes. Significant diarrhea and weight loss can introduce confounding variables into a study. These side effects can lead to dehydration, nutritional deficits, and stress, potentially affecting the primary endpoints of the research, especially in studies involving neurological or metabolic assessments. Therefore, managing these side effects is crucial for maintaining the validity of the experimental data.
Troubleshooting Guide: Symptom Management
This section provides actionable steps to address specific GI side effects during your experiments.
Problem: Animal models are experiencing significant diarrhea and/or weight loss after starting Miglustat.
These two side effects are often linked due to carbohydrate malabsorption leading to a negative caloric balance.[1] The following strategies can be implemented individually or in combination.
-
Solution 1: Dietary Modification (Prophylactic and Therapeutic) Modifying the diet to reduce the substrate of the inhibited enzymes is a highly effective strategy.[1][6] A low-carbohydrate diet, specifically one low in disaccharides (sucrose, maltose), can significantly improve GI tolerability.[6][7] It is recommended to introduce this dietary change a few days before starting Miglustat administration.[8]
-
Solution 2: Co-administration with Anti-Diarrheal Medication For symptomatic relief, the anti-propulsive agent loperamide (B1203769) can be used to manage diarrhea effectively.[1] It acts by slowing intestinal motility.[9] Concomitant administration of loperamide does not appear to significantly alter the pharmacokinetics of Miglustat.[10]
-
Solution 3: Dose Escalation (Titration) Instead of starting at the full therapeutic dose, a gradual dose escalation can help the animal's GI system adapt.[1] This approach may reduce the initial severity of diarrhea and other GI disturbances.
-
Solution 4: Probiotic Supplementation Co-administration with certain probiotics, such as Saccharomyces boulardii, has been suggested to improve the GI tolerability of Miglustat.[6] Studies in various animal models have shown that probiotics can reduce the duration and severity of acute diarrhea.[11][12][13]
Data Presentation: Summary of Management Strategies
Table 1: Common GI Side Effects of Miglustat and Reported Incidence *
| Side Effect | Reported Incidence Range | Key References |
| Diarrhea | 85% - 100% | [3][10][14] |
| Weight Loss | 39% - 67% | [10][14] |
| Flatulence | 29% - 70% | [10][14] |
| Abdominal Pain | 18% - 50% | [10][14] |
| Nausea / Vomiting | 11% - 22% | [10][14] |
*Note: Incidence rates are derived from human clinical trial data and are provided for context, as specific incidence in preclinical animal models can vary by species and study design.
Table 2: Efficacy of Probiotic Intervention in Canine Acute Diarrhea *
| Treatment Group | Mean Time to Last Abnormal Stool (Days) | Statistical Significance (p-value) | Reference |
| Probiotic | 1.3 | p = 0.04 | [11] |
| Placebo | 2.2 | [11] |
*This data from a controlled clinical trial in dogs with acute gastroenteritis demonstrates the potential for probiotics to shorten the duration of diarrhea.
Visualizations: Pathways and Workflows
Caption: Mechanism of Miglustat-induced gastrointestinal side effects.
Caption: Troubleshooting workflow for managing GI side effects in animal models.
Experimental Protocols
Protocol 1: Dietary Modification
-
Objective: To reduce the carbohydrate substrate available for malabsorption.
-
Diet Formulation: Work with your facility's nutritionist or diet vendor to formulate a custom chow with reduced levels of sucrose and maltose. Standard rodent chows are often high in starch (which breaks down to maltose). A grain-free or low-starch formulation is preferable.
-
Acclimation: Introduce the specialized diet to the animals at least 3-5 days before the first dose of Miglustat. This allows for acclimatization and helps differentiate side effects of the drug from effects of a sudden diet change.
-
Administration: Provide the modified diet ad libitum throughout the experimental period. Ensure free access to water to prevent dehydration.
-
Monitoring:
-
Daily: Record body weight, food and water intake, and fecal consistency using a standardized scoring system (e.g., 1=firm pellet, 5=watery diarrhea).
-
Weekly: Perform a comprehensive clinical assessment of the animals.
-
Protocol 2: Loperamide Co-administration
-
Objective: To provide symptomatic control of diarrhea.
-
Materials: Loperamide hydrochloride solution.
-
Dosage (Consult with a veterinarian for species-specific dosing):
-
Rats: A starting dose of 0.1 mg/kg, administered subcutaneously or orally, can be effective.[9]
-
Dogs: Dosing recommendations may vary.
-
-
Administration:
-
Administer the first dose of loperamide concurrently with or shortly after the first signs of diarrhea.
-
Loperamide can be given 1-2 times daily as needed, based on the severity of symptoms.
-
Avoid prophylactic use unless severe diarrhea is consistently observed in your model.
-
-
Monitoring:
-
Closely monitor for resolution of diarrhea.
-
Be vigilant for signs of excessive gut stasis or constipation, and adjust the loperamide dose or frequency accordingly.
-
Protocol 3: Prophylactic Dose Escalation
-
Objective: To allow for gradual adaptation of the GI tract to Miglustat.
-
Schedule Example:
-
Days 1-3: Administer 50% of the final target dose.
-
Days 4-6: Administer 75% of the final target dose.
-
Day 7 onwards: Administer 100% of the final target dose.
-
-
Contingency: If significant GI side effects appear at any step, maintain that dose for an additional 2-3 days before attempting to escalate further. This protocol can be combined with dietary modification for maximum effect.
References
- 1. Gastrointestinal disturbances and their management in miglustat-treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Miglustat Side Effects: Common, Severe, Long Term [drugs.com]
- 4. researchgate.net [researchgate.net]
- 5. Miglustat-induced intestinal carbohydrate malabsorption is due to the inhibition of α-glucosidases, but not β-galactosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dietary modifications in patients receiving miglustat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. info.orsinispecialtypharmacy.com [info.orsinispecialtypharmacy.com]
- 9. researchgate.net [researchgate.net]
- 10. drugcentral.org [drugcentral.org]
- 11. Effects of a probiotic intervention in acute canine gastroenteritis--a controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. vettimes.co.uk [vettimes.co.uk]
- 14. researchgate.net [researchgate.net]
Overcoming poor bioavailability of Miglustat hydrochloride in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the bioavailability and administration of Miglustat (B1677133) hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results and suspect poor oral bioavailability of Miglustat hydrochloride in our animal model. Is this a known issue?
A1: The oral bioavailability of this compound shows significant species-specific differences. In humans, oral bioavailability is high, approximately 97%[1][2][3]. However, in rat models, the oral bioavailability is considerably lower, reported to be in the range of 40-60%[4]. This discrepancy is a critical factor to consider when translating findings from rodent models to clinical scenarios. For consistent results in animal studies, it is crucial to establish a standardized administration protocol and consider the inherent pharmacokinetic differences in the chosen model.
Q2: How does food intake affect the absorption of this compound in experiments?
A2: Food intake can significantly alter the pharmacokinetics of orally administered this compound. Co-administration with food, particularly a high-fat meal, has been shown to decrease the peak plasma concentration (Cmax) by approximately 36% and delay the time to reach Cmax (Tmax) by about 2 hours[5][6][7][8]. While the total systemic exposure (AUC) is only modestly reduced by about 14%, the delayed and lowered peak concentration could impact the outcomes of experiments sensitive to concentration-dependent effects[5]. To ensure experimental reproducibility, it is highly recommended to administer this compound in a fasted state or to consistently control the timing of administration relative to feeding schedules.
Q3: Our animals are experiencing significant gastrointestinal issues like diarrhea after oral administration of this compound. Is this indicative of poor absorption or toxicity?
A3: Gastrointestinal disturbances, including diarrhea, flatulence, and abdominal discomfort, are the most frequently reported adverse effects of this compound[6][9]. These effects are not a result of poor drug absorption but are a direct consequence of its mechanism of action. Miglustat inhibits intestinal α-glucosidases, such as sucrase and maltase, leading to the malabsorption of dietary disaccharides[9][10][11][12]. The unabsorbed sugars cause an osmotic influx of water into the intestinal lumen and are fermented by gut bacteria, resulting in the observed gastrointestinal side effects.
Troubleshooting Guides
Issue 1: Managing Gastrointestinal Side Effects in Animal Models
Protocol:
-
Dietary Modification: The most effective strategy is to modify the animal's diet to reduce the content of complex carbohydrates, particularly sucrose (B13894) and maltose. A low-disaccharide chow can significantly improve tolerability[9][10][13][14].
-
Dose Escalation: Instead of starting with the full target dose, a gradual dose escalation over several days may allow the animal's gastrointestinal tract to adapt[9][11].
-
Symptomatic Treatment: In some cases, the co-administration of an anti-diarrheal agent such as loperamide (B1203769) may be considered, though this should be carefully evaluated for its potential to interfere with experimental outcomes[9][13].
Issue 2: Standardizing Oral Administration for Consistent Bioavailability
Protocol:
-
Fasting: Administer this compound to animals that have been fasted overnight to minimize the impact of food on absorption kinetics. Ensure access to water is maintained.
-
Vehicle Selection: this compound is highly soluble in water[15]. For oral gavage, sterile water or saline is a suitable vehicle.
-
Consistent Timing: All administrations should occur at the same time of day to account for any circadian variations in gastrointestinal function and drug metabolism.
-
Formulation: While commercial capsules are available, for experimental purposes, preparing a fresh solution from the pure compound is recommended for accurate dosing[15][16].
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound with and without Food
| Parameter | Fasted State | Fed State (High-Fat Meal) | Percentage Change | Reference(s) |
| Cmax | Baseline | Decreased by 36% | ↓ 36% | [5][8] |
| Tmax | ~2.5 hours | Delayed by ~2 hours (~4.5 hours) | ↑ 80% | [5][8] |
| AUC | Baseline | Decreased by 14% | ↓ 14% | [5][8] |
Table 2: Oral Bioavailability of this compound in Different Species
| Species | Mean Oral Bioavailability | Reference(s) |
| Human | ~97% | [1][2][3] |
| Rat | 40-60% | [4] |
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. drugcentral.org [drugcentral.org]
- 3. Miglustat | C10H21NO4 | CID 51634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The pharmacokinetics and tissue distribution of the glucosylceramide synthase inhibitor miglustat in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of food intake on the pharmacokinetics of miglustat, an inhibitor of glucosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. reference.medscape.com [reference.medscape.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Gastrointestinal disturbances and their management in miglustat-treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. info.orsinispecialtypharmacy.com [info.orsinispecialtypharmacy.com]
- 11. researchgate.net [researchgate.net]
- 12. Miglustat-induced intestinal carbohydrate malabsorption is due to the inhibition of α-glucosidases, but not β-galactosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dietary modifications in patients receiving miglustat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Miglustat Hydrochloride in Cell-Based Assays
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers optimize the use of Miglustat hydrochloride in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a reversible inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first step in the synthesis of most glycosphingolipids.[1][2][3][4] By inhibiting GCS, Miglustat reduces the production of glucosylceramide from ceramide, thereby decreasing the levels of downstream glycosphingolipids.[1][4] It also inhibits other enzymes, such as the N-linked oligosaccharide processing enzymes α-glucosidase I and II.[5]
dot digraph "Miglustat_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.4, size="10,5!"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
Ceramide [label="Ceramide", fillcolor="#F1F3F4", fontcolor="#202124"]; GlcCer [label="Glucosylceramide\n(GlcCer)", fillcolor="#F1F3F4", fontcolor="#202124"]; ComplexGSL [label="Complex\nGlycosphingolipids\n(e.g., Gangliosides)", fillcolor="#F1F3F4", fontcolor="#202124"];
GCS [label="Glucosylceramide\nSynthase (GCS)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF", width=2];
Miglustat [label="Miglustat\nhydrochloride", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Ceramide -> GCS [arrowhead=none]; GCS -> GlcCer [label=" UDP-glucose", arrowhead=vee]; GlcCer -> ComplexGSL [label=" Further\nEnzymatic\nSteps", arrowhead=vee];
Miglustat -> GCS [label=" Inhibition", arrowhead=tee, color="#EA4335", fontcolor="#EA4335", style=dashed, len=1.5];
{rank=same; GCS; Miglustat} } /dot
Q2: How should I dissolve and store this compound?
This compound is soluble in water (up to 75 mM) and DMSO (up to 75 mM).[5] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile water or DMSO. Stock solutions can be stored at -20°C for at least one month or at -80°C for up to six months.[6][7] It is sensitive to air, so storing under desiccating conditions or nitrogen is advised for long-term stability.[8]
Q3: What is a typical working concentration for this compound in cell-based assays?
The optimal concentration is highly dependent on the cell line and the specific biological question. A dose-response experiment is crucial. Based on published data, concentrations can range from low micromolar (µM) to over 100 µM. For initial experiments, a range of 1 µM to 100 µM is a reasonable starting point.
Data Presentation: Effective Concentrations
The following tables summarize reported IC₅₀ (half-maximal inhibitory concentration) and working concentrations for Miglustat in various cell-based assays.
Table 1: IC₅₀ Values of Miglustat
| Cell Line / System | Assay Type | IC₅₀ Value | Reference |
| CuFi-1 (Human Bronchial) | Anti-inflammatory activity (IL-8 mRNA reduction) | 2 µM | [7] |
| RAW (Mouse Macrophage) | Glucosylceramide synthase (GCS) inhibition | 50 µM | [7] |
| Rat Testicular Enzymes | Ceramide-glucosyltransferase inhibition | 32 µM | |
| HL-60 (Human Promyelocytic) | Glucosyltransferase inhibition | 20 µM |
Table 2: Examples of Working Concentrations Used in Research
| Cell Line(s) | Treatment Conditions | Purpose of Study | Reference |
| IB3-1 & CuFi-1 | 200 µM for 2, 4, and 24 hours | Restore F508del-CFTR function | [6][7] |
| HCT116 & Lovo (Colon Cancer) | 100 µM for 4-6 days | Inhibit tumor microsphere growth | [9] |
Troubleshooting and Optimization Guide
This section addresses common issues encountered when optimizing this compound concentrations.
dot digraph "Troubleshooting_Workflow" { graph [splines=ortho, nodesep=0.5, ranksep=0.5, size="10,5!"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.25,0.15"]; edge [fontname="Arial", fontsize=10];
// Nodes Start [label="Problem Observed", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; NoEffect [label="No Significant Effect\nObserved", fillcolor="#F1F3F4", fontcolor="#202124"]; HighToxicity [label="High Cytotoxicity\nat Low Doses", fillcolor="#F1F3F4", fontcolor="#202124"]; Inconsistent [label="Inconsistent Results", fillcolor="#F1F3F4", fontcolor="#202124"];
CheckConc [label="Is concentration too low?\nReview literature for your cell type.", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckViability [label="Are cells healthy?\nIs seeding density optimal?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckProtocol [label="Is protocol consistent?\n(Passage #, reagents, timing)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Sol_IncreaseConc [label="Solution: Increase concentration range.\nConsider longer incubation time.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_VerifyStock [label="Solution: Verify stock solution.\nCheck drug activity.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_LowerConc [label="Solution: Lower concentration range.\nReduce incubation time.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_OptimizeDensity [label="Solution: Optimize cell seeding density.\nPerform baseline cytotoxicity test.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Standardize [label="Solution: Standardize all parameters.\nUse cells from a consistent passage number.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> NoEffect; Start -> HighToxicity; Start -> Inconsistent;
NoEffect -> CheckConc; CheckConc -> Sol_IncreaseConc [label="Yes"]; CheckConc -> Sol_VerifyStock [label="No"];
HighToxicity -> CheckViability; CheckViability -> Sol_OptimizeDensity [label="No"]; CheckViability -> Sol_LowerConc [label="Yes"];
Inconsistent -> CheckProtocol; CheckProtocol -> Sol_Standardize [label="No"]; } /dot
Q4: I'm not observing any effect from this compound. What could be the issue?
-
Concentration May Be Too Low: The sensitivity of GCS to Miglustat can vary significantly between cell lines. If you see no effect, you may need to increase the concentration. Perform a wide dose-response curve, for example from 1 µM to 200 µM.
-
Incorrect Stock Solution: Double-check the calculations for your stock solution and dilutions. If possible, verify the activity of the compound in a cell line known to be sensitive.
-
Insufficient Incubation Time: The depletion of glycosphingolipids is not instantaneous. Depending on the turnover rate of these lipids in your cell line, you may need to extend the incubation period from 24 hours to 72 hours or longer.
-
Assay Endpoint: Ensure your assay is sensitive enough to detect the expected change. Measuring GCS enzyme activity directly is more proximal to the drug's action than measuring a downstream phenotype, which may require more time to manifest.[10]
Q5: I'm observing high levels of cytotoxicity, even at low concentrations. What should I do?
-
Reduce Concentration and Incubation Time: High cytotoxicity suggests the concentration is too high for your specific cell line. Lower the concentration range and consider shorter incubation times (e.g., 24h instead of 72h).[10]
-
Check Cell Seeding Density: Very low cell densities can make cultures more susceptible to cytotoxic effects. Ensure your seeding density is optimal and that cells are in a logarithmic growth phase during treatment.[11][12]
-
Vehicle Control: If you are using DMSO as a solvent, ensure the final concentration in the media is low (typically <0.5%) and that you have a vehicle-only control to assess the solvent's toxicity.
-
Baseline Viability: Always run a parallel cytotoxicity assay (e.g., MTT, PrestoBlue, or LDH release) to distinguish between a specific anti-proliferative effect and general cytotoxicity.
Q6: My results are inconsistent between experiments. How can I improve reproducibility?
-
Standardize Cell Culture Conditions: Use cells from a consistent, low passage number. Ensure the cell seeding density is the same for every experiment.[11] Monitor the health and morphology of your cells regularly.[12]
-
Reagent Consistency: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Use the same lot of media, serum, and other reagents whenever possible.
-
Control for Edge Effects: In 96-well plates, evaporation can concentrate media components in the outer wells. To mitigate this, fill the perimeter wells with sterile PBS or media without cells and do not use them for data collection.[12]
Experimental Protocols
Protocol 1: Determining Optimal Concentration using an MTT Cell Viability Assay
This protocol provides a framework for assessing the cytotoxic or anti-proliferative effects of this compound and identifying a suitable concentration range for further experiments.
dot digraph "MTT_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3, size="10,5!"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"];
subgraph "cluster_Day1" { label = "Day 1: Cell Seeding"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Seed [label="1. Seed cells in a 96-well plate\n(e.g., 5,000-10,000 cells/well)"]; Incubate1 [label="2. Incubate overnight (37°C, 5% CO₂)"]; Seed -> Incubate1; }
subgraph "cluster_Day2" { label = "Day 2: Treatment"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Prepare [label="3. Prepare serial dilutions of\nthis compound (e.g., 0-200 µM)"]; Treat [label="4. Replace old media with media containing\nMiglustat or vehicle control"]; Incubate2 [label="5. Incubate for desired period\n(e.g., 24h, 48h, 72h)"]; Prepare -> Treat -> Incubate2; }
subgraph "cluster_Day4" { label = "Day 4/5: Assay"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; AddMTT [label="6. Add MTT reagent (e.g., 10 µL of 5 mg/mL)\nto each well"]; Incubate3 [label="7. Incubate for 2-4 hours at 37°C\n(until formazan (B1609692) crystals form)"]; Solubilize [label="8. Add solubilization solution\n(e.g., 100 µL DMSO)"]; Read [label="9. Read absorbance at 570 nm"]; AddMTT -> Incubate3 -> Solubilize -> Read; }
Incubate1 -> Prepare [style=invis]; Incubate2 -> AddMTT [style=invis]; } /dot
Methodology:
-
Cell Seeding:
-
Culture cells to ~80% confluency, ensuring they are healthy and in the logarithmic growth phase.
-
Trypsinize (for adherent cells) and perform a cell count.
-
Seed a 96-well plate with an appropriate density of cells (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[13]
-
Incubate overnight to allow for cell attachment.[14]
-
-
Compound Treatment:
-
Prepare a 2X concentrated stock of this compound serial dilutions in culture medium. A 10-point, 2-fold serial dilution starting from 400 µM is a robust starting point.
-
Carefully remove 100 µL of medium from the wells and add 100 µL of the 2X Miglustat dilutions to achieve the final desired concentrations (0-200 µM). Include vehicle-only and media-only controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT reagent (5 mg/mL in sterile PBS) to each well.[15]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Carefully aspirate the medium without disturbing the crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan.[15]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from a "media only" blank.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC₅₀.[13]
-
Protocol 2: Glucosylceramide Synthase (GCS) Activity Assay
This protocol is adapted from published methods to directly measure the inhibitory effect of Miglustat on GCS activity using a fluorescent ceramide analog.[16][17]
Methodology:
-
Cell Culture and Treatment:
-
Grow cells in 35-mm dishes to a high density (e.g., 5x10⁶ cells/dish).
-
Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 1-4 hours).
-
-
Fluorescent Ceramide Labeling:
-
Prepare a 1% BSA medium containing 2.0 µM of a fluorescent ceramide analog, such as NBD C6-ceramide complexed to BSA.
-
Replace the treatment medium with the NBD C6-ceramide medium.
-
Incubate for 2 hours at 37°C to allow for cellular uptake and conversion to NBD C6-glucosylceramide.[16]
-
-
Lipid Extraction:
-
Wash the cells with cold PBS.
-
Scrape the cells and perform a lipid extraction using a standard method (e.g., Bligh-Dyer).
-
Dry the lipid extract (e.g., under nitrogen) and reconstitute it in a small volume of a suitable solvent like chloroform/methanol (1:1, v/v).[16]
-
-
HPLC Analysis:
-
Inject the lipid extract onto a normal-phase silica (B1680970) HPLC column.
-
Elute the fluorescent sphingolipids using a solvent gradient system capable of separating NBD-ceramide from NBD-glucosylceramide.[16][17]
-
Detect the lipids using a fluorescence detector with excitation and emission wavelengths appropriate for the fluorophore (e.g., λex = 470 nm, λem = 530 nm for NBD).[16][17]
-
-
Data Analysis:
-
Quantify the peak areas corresponding to NBD-ceramide and NBD-glucosylceramide by comparing them to standard curves.
-
Calculate GCS activity as the amount of NBD-glucosylceramide produced, normalized to the total cellular protein content of the original dish.
-
Determine the inhibitory effect of Miglustat by comparing the GCS activity in treated cells to that in control cells.
-
References
- 1. Miglustat, Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. drugs.com [drugs.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Miglustat? [synapse.patsnap.com]
- 5. This compound | Glycosylases | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. biocompare.com [biocompare.com]
- 12. marinbio.com [marinbio.com]
- 13. benchchem.com [benchchem.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Glucosylceramide synthase assay [bio-protocol.org]
- 17. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Miglustat Hydrochloride Experiments
Welcome to the technical support center for Miglustat (B1677133) hydrochloride experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving Miglustat hydrochloride. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues and ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a reversible and competitive inhibitor of the enzyme glucosylceramide synthase (GCS).[1][2] GCS is a key enzyme in the biosynthesis of most glycosphingolipids (GSLs), as it catalyzes the transfer of glucose to ceramide, the first committed step in this pathway.[1][3][4] By inhibiting GCS, Miglustat reduces the production of glucosylceramide and downstream GSLs, a therapeutic strategy known as substrate reduction therapy.[1][4] This is particularly relevant in lysosomal storage disorders like Gaucher disease and Niemann-Pick disease type C, where the accumulation of GSLs is a primary pathological feature.[1][4]
Q2: My IC50 values for this compound are inconsistent between experiments. What are the potential causes?
Inconsistent IC50 values are a common challenge in in vitro experiments and can arise from several factors:
-
Assay Method Variability: Different cytotoxicity or cell viability assays (e.g., MTT, Alamar Blue, Trypan Blue) measure different cellular parameters and can yield varying IC50 values.[5]
-
Cell Density: The initial cell seeding density can significantly impact the apparent IC50 value.[6] Higher cell densities may require higher concentrations of the drug to achieve the same level of inhibition.
-
Incubation Time: The duration of drug exposure can influence the IC50 value. Longer incubation times may result in lower IC50 values.[7]
-
Cell Line Specifics: Different cell lines exhibit varying sensitivities to this compound due to differences in their glycosphingolipid metabolism and other cellular pathways.[8]
-
Compound Stability and Handling: Improper storage or handling of this compound can lead to degradation and reduced potency. It is crucial to follow the manufacturer's storage recommendations.
-
Experimental Conditions: Factors such as serum concentration in the culture medium and overall cell health can affect experimental outcomes.
Q3: How should I prepare and store this compound solutions?
For optimal results, it is critical to handle and store this compound correctly. While specific instructions may vary by supplier, general guidelines include storing the solid compound at -20°C under nitrogen.[9] Stock solutions can be prepared in solvents such as DMSO or water. For example, a stock solution can be prepared in DMSO and further diluted in culture medium.[9] It is important to note that the pH of the final solution can affect the stability of Miglustat, with discoloration observed at higher pH values over time.[10][11] For aqueous solutions, adjusting the pH to around 4.4 can improve stability.[10][11] Always refer to the product-specific data sheet for detailed instructions.
Q4: Are there any known off-target effects of this compound that could influence my results?
Yes, besides its primary target, glucosylceramide synthase, Miglustat is also known to inhibit α-glucosidases I and II in the endoplasmic reticulum.[3] This can affect glycoprotein (B1211001) processing and may have broader cellular consequences. Additionally, some studies suggest that other GCS inhibitors can influence other lipid pathways, so it is important to consider potential off-target effects when interpreting your data.[12]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Cell Seeding | Ensure precise and consistent cell seeding densities across all wells and experiments. Use a cell counter for accuracy. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile PBS or media. |
| Assay-Dependent Variability | If possible, use multiple types of viability assays to confirm your results. Be aware that different assays measure different aspects of cell health.[5] |
| Variable Incubation Times | Standardize the incubation time with this compound across all experiments. |
Issue 2: Unexpected Cellular Phenotypes
Possible Causes and Solutions:
| Cause | Solution |
| Off-Target Effects | Be aware of Miglustat's inhibitory effects on α-glucosidases.[3] Consider using other GCS inhibitors with different off-target profiles as controls. |
| Alterations in Other Lipid Pathways | Monitor for changes in other lipid species, not just glycosphingolipids, to get a complete picture of the cellular response. |
| Cell Line-Specific Responses | Characterize the baseline glycosphingolipid profile of your cell line. The response to Miglustat can be cell-type dependent.[8] |
Experimental Protocols
General Protocol for a Cell-Based Assay with this compound
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Make a series of dilutions in the cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control (medium with the same concentration of the solvent used for the drug stock).
-
Incubation: Incubate the cells for a defined period (e.g., 48, 72, or 120 hours). The optimal time will depend on the cell line and the specific endpoint being measured.
-
Washout Step: A washout step may be necessary to remove any residual Miglustat, which is a competitive inhibitor, before proceeding to the endpoint measurement.[13]
-
Endpoint Measurement: Perform a cell viability or other relevant assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 values using a suitable data analysis software.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for a Cell-Based Assay
Caption: General workflow for in vitro experiments.
Troubleshooting Logic for Inconsistent IC50 Values
Caption: Decision tree for troubleshooting IC50 variability.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Miglustat, Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Portico [access.portico.org]
- 4. What is the mechanism of Miglustat? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Stability of refrigerated miglustat after preparation in InOrpha® flavored suspending excipient for compounding of oral solutions and suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation [mdpi.com]
- 13. benchchem.com [benchchem.com]
Long-term stability of Miglustat hydrochloride solutions at -20°C
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of Miglustat (B1677133) hydrochloride solutions stored at -20°C. It includes frequently asked questions (FAQs) and troubleshooting advice to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Miglustat hydrochloride solid and stock solutions?
For solid (powder) form, this compound should be stored desiccated at -20°C. Stock solutions can be stored at -20°C for up to one month, preferably under a nitrogen atmosphere to minimize degradation.[1][2] For longer-term storage of several months, -80°C is recommended.[1][2]
Q2: What is the expected shelf-life of a this compound solution at -20°C?
Based on supplier recommendations, a prepared stock solution of this compound is expected to be stable for at least one month when stored at -20°C.[1][2] However, for sensitive applications or longer storage durations, it is highly advisable to perform periodic stability checks.
Q3: Are there any visible signs of degradation I should look for in my frozen this compound solution?
Upon thawing, a stable solution should be clear and free of precipitation. While a study on refrigerated solutions noted color changes from yellow to brown over time, which were pH-dependent, it is a good practice to visually inspect your thawed solution for any changes in color or clarity compared to a freshly prepared sample.[3][4] Any significant deviation may indicate potential degradation or contamination.
Q4: How does the choice of solvent affect the stability of this compound solutions at -20°C?
This compound is soluble in water and DMSO up to 75 mM. While specific long-term stability data in different solvents at -20°C is limited, aqueous solutions are generally more susceptible to microbial growth and hydrolysis over time, even when frozen. Using sterile, high-purity solvents and preparing aliquots to avoid repeated freeze-thaw cycles is a critical stability-indicating practice.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitate observed after thawing the solution. | 1. Solution concentration exceeds solubility at lower temperatures.2. pH shift affecting solubility.3. Interaction with buffer components. | 1. Gently warm the solution to 37°C and vortex to redissolve.2. If precipitation persists, centrifuge the solution and use the supernatant, after verifying the concentration of the active ingredient.3. Consider preparing a fresh solution at a slightly lower concentration. |
| Unexpected or inconsistent experimental results. | 1. Degradation of this compound due to improper storage or handling.2. Repeated freeze-thaw cycles.3. Contamination of the stock solution. | 1. Prepare a fresh stock solution from the solid compound.2. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.3. Perform a stability check on your current stock solution using an appropriate analytical method (e.g., HPLC). |
| Visible color change in the thawed solution. | 1. Potential chemical degradation.2. pH alteration.3. Oxidation. | 1. While a color change was observed in a refrigerated study without detectable degradation by HPLC, it is prudent to prepare a fresh solution if you observe a significant color change.[3][4]2. If possible, analyze the solution by HPLC to check for the appearance of degradation peaks. |
Stability Data Summary
While specific quantitative long-term stability data at -20°C is not extensively published, the following table summarizes the available information and recommendations. Researchers are encouraged to perform their own stability assessments for their specific experimental conditions.
| Parameter | Storage at -20°C | Storage at -80°C | Storage at 2-8°C |
| Recommended Duration | Up to 1 month[1][2] | Up to 6 months[1] | Up to 28 days (in specific vehicle)[3][4][5][6][7] |
| Key Considerations | Store under nitrogen for best results.[1][2] Avoid repeated freeze-thaw cycles. | Recommended for longer-term storage. | Stability can be pH-dependent; color changes may occur.[3][4] |
Experimental Protocols
Protocol for a Basic Long-Term Stability Study of this compound Solution at -20°C
This protocol outlines a method for researchers to assess the stability of their own this compound solutions.
-
Preparation of Stock Solution:
-
Dissolve this compound in the desired solvent (e.g., sterile water or DMSO) to a final concentration of 10 mM.
-
Ensure complete dissolution.
-
Filter the solution through a 0.22 µm sterile filter.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into multiple, single-use, sterile cryovials.
-
Clearly label each vial with the compound name, concentration, date of preparation, and aliquot number.
-
Store the aliquots at -20°C in a properly monitored freezer.
-
-
Stability Testing Time Points:
-
Designate time points for analysis, for example: Day 0 (initial), 1 month, 2 months, 3 months, and 6 months.
-
-
Analytical Method - High-Performance Liquid Chromatography (HPLC):
-
At each time point, thaw one aliquot completely at room temperature.
-
Analyze the sample by a stability-indicating HPLC method. A suitable starting point for method development could be a reverse-phase C18 column with a mobile phase consisting of a buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol), with UV detection.[5][8]
-
The method should be able to separate the parent this compound peak from any potential degradants.
-
-
Data Analysis:
-
At each time point, determine the peak area of the this compound peak.
-
Compare the peak area at each subsequent time point to the initial (Day 0) peak area. A decrease in the main peak area or the appearance of new peaks may indicate degradation.
-
A common acceptance criterion for stability is the retention of at least 90% of the initial concentration.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Stability of refrigerated miglustat after preparation in InOrpha(®) flavored suspending excipient for compounding of oral solutions and suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Stability of refrigerated miglustat after preparation in InOrpha® flavored suspending excipient for compounding of oral solutions and suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. omicsonline.org [omicsonline.org]
Potential off-target effects of Miglustat hydrochloride in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of Miglustat (B1677133) hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action of Miglustat hydrochloride?
This compound is primarily known as a competitive and reversible inhibitor of glucosylceramide synthase (GCS), the enzyme that catalyzes the first committed step in the biosynthesis of most glycosphingolipids.[1][2] By inhibiting GCS, Miglustat reduces the production of glucosylceramide and downstream glycosphingolipids. This "substrate reduction therapy" approach is the basis for its use in certain lysosomal storage disorders like Gaucher disease type 1 and Niemann-Pick disease type C.[1][2][3]
Q2: What are the known principal off-target effects of this compound?
Beyond its intended inhibition of GCS, Miglustat has several well-documented off-target effects. These primarily include the inhibition of:
-
ER α-glucosidases I and II: These enzymes are critical for the proper folding of N-linked glycoproteins in the endoplasmic reticulum.[4]
-
Non-lysosomal glucosylceramidase (GBA2): This enzyme is involved in the degradation of glucosylceramide outside of the lysosome.[5][6][7]
-
Intestinal disaccharidases: Specifically, sucrase and maltase located in the gut are inhibited by Miglustat, which can lead to gastrointestinal side effects.[8][9][10][11][12]
Q3: How might the inhibition of ER α-glucosidases affect my experimental results?
Inhibition of ER α-glucosidases I and II can interfere with the N-glycosylation and proper folding of glycoproteins.[9] This can lead to the accumulation of misfolded proteins in the ER, induction of the unfolded protein response (UPR), and altered protein trafficking. In your experiments, this could manifest as:
-
Changes in the molecular weight and electrophoretic mobility of glycoproteins on a Western blot.
-
Altered localization or secretion of your protein of interest.
-
Cellular stress and potential apoptosis.
Q4: What is the significance of Miglustat's effect on non-lysosomal glucosylceramidase (GBA2)?
The inhibition of GBA2 by Miglustat can lead to an increase in glucosylceramide levels in certain cellular compartments, which is contrary to its on-target effect of reducing overall glucosylceramide synthesis.[6] This paradoxical effect is important to consider when interpreting data related to lipid metabolism in Miglustat-treated cells. It has been suggested that some of the therapeutic effects observed in Niemann-Pick C disease models might be related to GBA2 inhibition rather than solely substrate reduction.[6]
Q5: Could this compound impact intracellular calcium signaling?
While not a direct target, Miglustat may indirectly influence intracellular calcium homeostasis. Some studies suggest that by altering glycosphingolipid levels, Miglustat could modulate calcium signaling pathways. This is an important consideration for researchers studying cellular processes regulated by calcium.
Quantitative Data on this compound's On- and Off-Target Inhibition
The following table summarizes the inhibitory constants (IC50 or Ki) of this compound for its primary target and key off-target enzymes. This data is essential for designing experiments with appropriate concentrations and for interpreting results.
| Target Enzyme | Enzyme Class | Reported IC50/Ki | Significance |
| Glucosylceramide Synthase (GCS) | Glycosyltransferase | 5-50 µM (IC50)[13] | On-Target Effect: Substrate reduction for glycosphingolipid synthesis. |
| Non-lysosomal Glucosylceramidase (GBA2) | Glycoside Hydrolase | 6.64 (-log[M]) (IC50)[14] | Off-Target Effect: Can lead to accumulation of glucosylceramide in specific cellular pools. |
| α-Glucosidase II | Glycoside Hydrolase | Sub-micromolar range[4] | Off-Target Effect: Interference with glycoprotein (B1211001) folding and quality control in the ER. |
| Sucrase-isomaltase (intestinal) | Glycoside Hydrolase | 6.30 (-log[M]) (IC50)[14] | Off-Target Effect: Responsible for gastrointestinal side effects due to carbohydrate malabsorption. |
| Maltase-glucoamylase (intestinal) | Glycoside Hydrolase | 5.68 (-log[M]) (IC50)[14] | Off-Target Effect: Contributes to gastrointestinal side effects. |
| Lysosomal alpha-glucosidase | Glycoside Hydrolase | 7 (-log[M]) (IC50)[14] | Off-Target Effect: Potential impact on lysosomal glycogen (B147801) metabolism. |
Note: -log[M] values from Drug Central have been included. For a value of 6.64, the IC50 is 10^-6.64 M, which is approximately 229 nM.
Troubleshooting Guides
Issue 1: Unexpected Changes in Glycoprotein Mobility on Western Blot
Question: I am treating my cells with this compound and observing unexpected shifts in the molecular weight of my glycoprotein of interest on my Western blots. What could be the cause and how can I investigate it?
Answer:
This is a common observation and is likely due to Miglustat's off-target inhibition of ER α-glucosidases I and II, which leads to altered N-glycan processing. The observed shift could be due to the retention of glucose residues on the N-glycans, resulting in a higher apparent molecular weight.
This protocol will help you determine if the observed molecular weight shift is due to the presence of high-mannose or hybrid N-glycans, which are characteristic of proteins that have not been fully processed in the Golgi apparatus.
Materials:
-
Cell lysates from control and Miglustat-treated cells
-
Endoglycosidase H (Endo H) and PNGase F (as a control)
-
Glycoprotein Denaturing Buffer (10X)
-
GlycoBuffer (as recommended by the enzyme manufacturer)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against your protein of interest
-
Appropriate secondary antibody
Procedure:
-
Protein Denaturation:
-
Enzyme Digestion:
-
Divide the denatured sample into three tubes (10 µL each): No enzyme control, Endo H, and PNGase F.
-
No Enzyme Control: Add the appropriate buffer as recommended by the enzyme manufacturer.
-
Endo H Digestion: Add 2 µL of 10X GlycoBuffer 3 and 2 µL of Endo H. Adjust the final volume to 20 µL with water.[15]
-
PNGase F Digestion (Positive Control): Add 2 µL of 10X GlycoBuffer 2, 2 µL of NP-40, 1 µL of PNGase F, and adjust the final volume to 21 µL with water.[15] PNGase F will remove all N-linked glycans, providing a baseline for the fully deglycosylated protein.
-
Incubate all tubes at 37°C for 1 hour.[15]
-
-
Western Blot Analysis:
-
Add SDS-PAGE sample buffer to each reaction and run the samples on an SDS-PAGE gel.
-
Transfer the proteins to a membrane and perform a Western blot using the antibody against your protein of interest.
-
Interpreting the Results:
-
Control Cells (No Miglustat): Your mature glycoprotein should be resistant to Endo H (no shift in molecular weight), but sensitive to PNGase F (a significant downward shift).
-
Miglustat-Treated Cells: If Miglustat is causing retention of high-mannose glycans, the protein will become sensitive to Endo H, resulting in a downward shift in its molecular weight similar to that seen with PNGase F.
Caption: Workflow for assessing glycoprotein glycosylation using Endo H.
Issue 2: Altered Cellular Phenotype Unrelated to Glycosphingolipid Synthesis
Question: I am observing changes in my cell model upon Miglustat treatment that I cannot directly attribute to the inhibition of glycosphingolipid synthesis. Could there be other mechanisms at play?
Answer:
Yes, it is possible that the observed phenotype is a result of Miglustat's off-target effects. One potential area to investigate is a disruption in intracellular calcium homeostasis, which can be an indirect consequence of altered sphingolipid metabolism.
This protocol provides a general framework for measuring changes in intracellular calcium concentration ([Ca²⁺]i) using a fluorescent calcium indicator.
Materials:
-
Control and Miglustat-treated cells cultured on glass-bottom dishes or 96-well plates
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
HEPES-buffered saline (HBS)
-
Pluronic F-127 (for aiding dye solubilization)
-
Fluorescence microscope or plate reader capable of measuring calcium dynamics
Procedure:
-
Cell Preparation:
-
Seed cells on an appropriate imaging plate or dish to achieve 80-90% confluency at the time of the experiment.[16]
-
Treat one set of cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle-treated control group.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 2-5 µM Fura-2 AM) in HBS. The addition of a small amount of Pluronic F-127 can aid in dye loading.
-
Wash the cells once with HBS and then incubate them in the loading buffer at 37°C for 30-60 minutes in the dark.[17]
-
-
Measurement of [Ca²⁺]i:
-
After loading, wash the cells twice with HBS to remove excess dye.
-
Add fresh HBS to the cells.
-
Measure the baseline fluorescence using a fluorescence microscope or plate reader. For ratiometric dyes like Fura-2, you will measure emission at ~510 nm while alternating excitation between ~340 nm and ~380 nm.[16]
-
You can then stimulate the cells with an agonist known to induce calcium release (e.g., ATP, carbachol) and record the change in fluorescence over time.
-
-
Data Analysis:
-
For ratiometric dyes, calculate the ratio of the fluorescence intensities at the two excitation wavelengths.[16]
-
Compare the baseline [Ca²⁺]i and the agonist-induced calcium response between the control and Miglustat-treated cells.
-
Interpreting the Results:
-
A significant difference in baseline [Ca²⁺]i or the magnitude/kinetics of the agonist-induced calcium transient between control and Miglustat-treated cells would suggest an off-target effect on calcium signaling pathways.
Caption: Postulated indirect pathway of Miglustat on calcium signaling.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate key pathways and workflows discussed in this technical support center.
Caption: Miglustat's inhibition of ER α-glucosidases disrupts glycoprotein folding.
Caption: Dual effects of Miglustat on glucosylceramide synthesis and degradation.
References
- 1. Review of miglustat for clinical management in Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Miglustat: Generic, Gaucher Uses, Side Effects, Dosage [medicinenet.com]
- 4. Portico [access.portico.org]
- 5. Characterization of the Zebrafish Homolog of β-Glucosidase 2: A Target of the Drug Miglustat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iminosugar-based inhibitors of glucosylceramide synthase prolong survival but paradoxically increase brain glucosylceramide levels in Niemann-Pick C mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional and genetic characterization of the non-lysosomal glucosylceramidase 2 as a modifier for Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gastrointestinal disturbances and their management in miglustat-treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long term differential consequences of miglustat therapy on intestinal disaccharidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. info.orsinispecialtypharmacy.com [info.orsinispecialtypharmacy.com]
- 12. researchgate.net [researchgate.net]
- 13. Biochemical response to substrate reduction therapy versus enzyme replacement therapy in Gaucher disease type 1 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. miglustat [drugcentral.org]
- 15. Endo H/ PNGase F Assay for JESS Automated Western Blot [protocols.io]
- 16. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 17. intracellular calcium assay [protocols.io]
Technical Support Center: Managing Miglustat-Induced Weight Loss in Animal Models
This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions regarding weight loss observed in animals treated with Miglustat (B1677133).
Frequently Asked Questions (FAQs)
Q1: Why do animals treated with Miglustat lose weight?
A1: Weight loss is a common side effect of Miglustat administration and is primarily attributed to its mechanism of action in the gastrointestinal (GI) tract. Miglustat inhibits intestinal disaccharidases, such as sucrase and maltase, which are enzymes responsible for breaking down complex sugars.[1][2] This inhibition leads to carbohydrate malabsorption, resulting in an osmotic diarrhea and a negative caloric balance, which manifests as weight loss.[2] The effect is generally most pronounced during the initial phase of treatment.[3]
Q2: What is the primary mechanism of action of Miglustat?
A2: Miglustat is a reversible competitive inhibitor of glucosylceramide synthase, the enzyme that catalyzes the first step in the biosynthesis of most glycosphingolipids.[4] This "substrate reduction therapy" approach is used to decrease the rate of glycosphingolipid formation in lysosomal storage disorders like Gaucher and Niemann-Pick type C disease.[4]
Q3: Is the weight loss observed with Miglustat reversible?
A3: Yes, the weight loss and associated GI side effects are typically dose-related and reversible.[5] In many clinical and preclinical studies, these effects diminish over time with continued treatment, dose adjustment, or dietary management.[3][5] Animals may adapt to the treatment, and their weight often stabilizes or recovers.[3]
Q4: How significant is the weight loss typically observed?
A4: The degree of weight loss can vary depending on the dose, species, and individual animal sensitivity. Studies in mice have reported weight reductions of around 15% compared to controls.[6] In clinical studies with human patients, weight loss has been observed in a significant percentage of individuals, with mean losses ranging from 1.5% to 8.3% of total body weight.[7] It is crucial to establish a baseline weight for each animal and monitor it closely throughout the study.
Troubleshooting Guides
This section provides a step-by-step approach to identifying and mitigating weight loss in Miglustat-treated animals.
Issue 1: Animal is rapidly losing more than 10% of its baseline body weight.
Immediate Actions:
-
Confirm Accurate Dosing: Double-check dose calculations and administration volumes to rule out an overdose.
-
Assess Animal Health: Perform a thorough clinical assessment of the animal, checking for signs of dehydration (skin tenting, sunken eyes), lethargy, and severity of diarrhea.
-
Provide Supportive Care: If dehydration is suspected, provide subcutaneous fluid therapy (e.g., sterile saline or Lactated Ringer's solution) as per your institution's veterinary guidelines.
-
Consult a Veterinarian: Immediately consult with the facility veterinarian to report the adverse event and discuss a clinical management plan.
Logical Troubleshooting Flow:
Caption: Troubleshooting severe weight loss in animals.
Issue 2: Animal exhibits persistent diarrhea and gradual weight loss.
Mitigation Strategies:
-
Dietary Modification: This is the most effective strategy. Since Miglustat inhibits the digestion of complex carbohydrates, switching to a low-carbohydrate, high-fat diet can alleviate GI symptoms and provide an alternative energy source.
-
Caloric Supplementation: If a complete diet change is not feasible, supplement the existing diet with a highly palatable, calorie-dense source that is low in sucrose (B13894) and maltose.
-
Dose Titration: If the experimental design allows, consider starting with a lower dose of Miglustat and gradually escalating to the target dose. This can help the animal's digestive system adapt.[2]
Data Presentation
Table 1: Common Dosages and Observed Weight Loss in Animal Models
| Animal Model | Route of Administration | Typical Dosage Range | Observed Weight Loss/Effect | Reference |
| Mouse (Normal) | Fed in diet | Not specified | ~15% reduction in weight compared to controls | [6] |
| Mouse (NPC1-/-) | Not specified | Not specified | All treatments (including Miglustat) led to decreased loss of body weight compared to untreated NPC1-/- mice. | [8] |
| Rat | Oral Gavage | 20, 60, 180 mg/kg/day | Dose-related adverse effects including weight loss. | [9] |
| Rat | Oral | Not specified | Oral bioavailability of 40-60%. | [4] |
Table 2: Standard Rodent Physiological Data for Monitoring
| Parameter | C57BL/6 Mouse | Sprague-Dawley Rat |
| Average Adult Body Weight | 20-30 g | 250-500 g |
| Weaning Weight (~3 weeks) | 9-13 g[10] | 40-50 g |
| Daily Food Consumption | 3-5 g[5][11] | 15-20 g[12] |
| Daily Water Consumption | ~1.5 mL per 10g body weight[11] | ~10 mL per 100g body weight[11] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of Miglustat in Mice
This protocol outlines the standard procedure for administering Miglustat via oral gavage.
Materials:
-
Miglustat solution at the desired concentration
-
Appropriate size gavage needle (e.g., 18-20 gauge for adult mice, with a flexible or rigid needle with a ball tip)[13]
-
1 mL syringe
-
Scale for weighing the mouse
Procedure:
-
Weigh the Animal: Accurately weigh the mouse to calculate the precise volume for administration. The maximum recommended volume is 10 mL/kg.[13]
-
Measure Gavage Needle: Measure the needle externally from the tip of the mouse's nose to the last rib to determine the correct insertion depth.[14]
-
Restrain the Animal: Securely scruff the mouse to immobilize its head and align the head and body vertically.[15]
-
Insert the Needle: Gently insert the gavage needle into the mouth, directing it over the tongue into the pharynx. Allow the mouse to swallow the needle, which should then slide easily into the esophagus. Do not force the needle. [13][15]
-
Administer the Compound: Slowly dispense the Miglustat solution from the syringe.[15]
-
Withdraw the Needle: Gently remove the needle along the same path of insertion.
-
Monitor the Animal: Observe the animal for 5-10 minutes post-gavage for any signs of distress, such as labored breathing.[13]
Experimental Workflow:
Caption: Workflow for oral gavage administration.
Protocol 2: Dietary Management for Weight Loss
This protocol provides a strategy for mitigating weight loss through dietary modification.
Objective: To replace standard chow with a low-carbohydrate, high-fat (LCHF) diet to reduce GI distress and provide sufficient caloric intake.
Diet Composition:
-
Standard Rodent Chow: Typically high in carbohydrates (e.g., 58% of calories).[16]
-
Recommended LCHF Diet: A ketogenic diet with a composition of approximately 80% fat, 20% protein, and 0% carbohydrate can be effective.[16] Alternatively, diets with 60% of calories from fat are commonly used to induce weight gain in mice.[17] Commercially available LCHF diets for rodents (e.g., from Bio-Serv or Research Diets Inc.) are recommended for consistency.
Procedure:
-
Baseline Monitoring: Prior to starting Miglustat treatment, record the baseline body weight and daily food and water intake for at least 3 days to establish a normal reference for each animal.
-
Introduce LCHF Diet: Introduce the LCHF diet at the same time as the initiation of Miglustat treatment.
-
Daily Monitoring: For the first two weeks of treatment, weigh the animals daily and measure food and water consumption.
-
Weekly Monitoring: After the initial two-week period, continue to monitor body weight and food/water intake at least twice weekly for the duration of the study.
-
Assess Health: Regularly check for clinical signs of distress, including changes in coat condition, posture, and activity levels.
-
Adjust as Needed: If an animal continues to lose weight on the LCHF diet, consider offering a highly palatable caloric supplement (e.g., high-fat nutritional paste) in addition to the main diet. Ensure any supplementation is recorded.
Signaling Pathway
Mechanism of Miglustat Action
Miglustat acts as a competitive, reversible inhibitor of glucosylceramide synthase. This enzyme is critical for the first step in the synthesis of a large family of lipids called glycosphingolipids. By blocking this enzyme, Miglustat reduces the production of glucosylceramide, thereby preventing its accumulation in cells, which is the underlying cause of diseases like Gaucher disease.[1][5][12][18][19]
Caption: Miglustat inhibits glucosylceramide synthase.
References
- 1. Diet Replenishment for Ad-libitum–fed Mice Housed in Social Groups is Compatible with Shelf Life - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cheval.pratique.free.fr [cheval.pratique.free.fr]
- 3. Review of miglustat for clinical management in Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pharmacokinetics and tissue distribution of the glucosylceramide synthase inhibitor miglustat in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. bioterio.facmed.unam.mx [bioterio.facmed.unam.mx]
- 7. Real-world clinical experience with long-term miglustat maintenance therapy in type 1 Gaucher disease: the ZAGAL project - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. jnjlabels.com [jnjlabels.com]
- 10. Weight to Age-in-Week Table for Mouse [animal.ncku.edu.tw]
- 11. cula-uoc.eu [cula-uoc.eu]
- 12. Article - Standard on Food and/or Wat... [policies.unc.edu]
- 13. iacuc.wsu.edu [iacuc.wsu.edu]
- 14. research.fsu.edu [research.fsu.edu]
- 15. ouv.vt.edu [ouv.vt.edu]
- 16. Response of C57Bl/6 mice to a carbohydrate-free diet - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Daily replacement of very high-fat diet stabilizes food intake and improves mouse welfare by ensuring food quality - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How Much Do Mice Need To Eat? - Rove Pest Control [rovepestcontrol.com]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
An In Vitro Comparison of Miglustat Hydrochloride and Eliglustat for Glucosylceramide Synthase Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two prominent glucosylceramide synthase inhibitors: Miglustat hydrochloride and eliglustat (B216). The information presented is based on available experimental data to assist in evaluating these compounds for research and development purposes.
Both this compound and eliglustat are substrate reduction therapies that function by inhibiting glucosylceramide synthase, a key enzyme in the biosynthesis of glycosphingolipids.[1][2][3] This inhibition aims to reduce the accumulation of glucosylceramide in certain lysosomal storage disorders. While their mechanism of action is similar, their in vitro pharmacological profiles exhibit significant differences in potency and specificity.
Quantitative Comparison of In Vitro Activity
The in vitro potency of this compound and eliglustat has been determined by measuring their half-maximal inhibitory concentration (IC50) against glucosylceramide synthase. The data clearly indicates that eliglustat is a significantly more potent inhibitor of the enzyme.
| Compound | IC50 Value | Target Enzyme | Notes |
| This compound | 10 - 50 µM[4] | Glucosylceramide Synthase | Also inhibits α-glucosidase I and II. |
| Eliglustat | ~24 - 25 nM[4][5] | Glucosylceramide Synthase | Highly specific for glucosylceramide synthase.[5] |
Specificity and Off-Target Effects
In vitro studies have revealed differences in the specificity of this compound and eliglustat.
This compound , an analogue of D-glucose, has been shown to inhibit other enzymes besides glucosylceramide synthase, most notably intestinal disaccharidases and α-glucosidase I and II.[1][6] This broader activity profile may contribute to some of the gastrointestinal side effects observed in clinical use.[6]
Eliglustat , a ceramide analogue, demonstrates a higher degree of specificity for glucosylceramide synthase.[5] In vitro profiling has shown minimal or no activity against several other glycosidases, including α-glucosidase I and II, and lysosomal and non-lysosomal glucosylceramidases.[5] This high specificity is a desirable characteristic in drug development, as it can lead to a more favorable safety profile with fewer off-target effects.
Signaling Pathway and Experimental Workflow Visualizations
To further illustrate the context of this comparison, the following diagrams visualize the relevant biochemical pathway and a general experimental workflow for inhibitor screening.
Experimental Protocols
Glucosylceramide Synthase (GCS) Inhibition Assay (Generalized Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds (this compound, eliglustat) against GCS.
Materials:
-
Purified or recombinant GCS enzyme
-
Ceramide substrate (e.g., NBD-C6-ceramide for fluorescent detection, or a natural ceramide for HPLC-based detection)
-
UDP-glucose (co-substrate)
-
Test compounds (this compound, eliglustat) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl buffer at a physiological pH)
-
96-well microplates
-
Incubator
-
Detection instrument (e.g., fluorescence plate reader or HPLC system)
-
Reagents for stopping the reaction (e.g., chloroform/methanol mixture)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and eliglustat in the assay buffer. A typical starting concentration for eliglustat would be in the low micromolar range, while for miglustat, a higher starting concentration would be required. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Enzyme and Substrate Preparation: Prepare a master mix containing the GCS enzyme and ceramide substrate in the assay buffer.
-
Reaction Initiation: Add a defined volume of the enzyme/substrate master mix to each well of the 96-well plate. To initiate the enzymatic reaction, add a defined volume of UDP-glucose to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined period to allow for the enzymatic reaction to proceed in the linear range.
-
Reaction Termination: Stop the reaction by adding a quenching solution, such as a chloroform/methanol mixture, which denatures the enzyme and allows for the extraction of the lipid products.
-
Product Detection and Quantification:
-
Fluorescent Method: If a fluorescently labeled ceramide was used, the product (fluorescent glucosylceramide) can be quantified using a fluorescence plate reader.
-
HPLC Method: The lipid extract can be analyzed by High-Performance Liquid Chromatography (HPLC) to separate and quantify the amount of glucosylceramide formed.
-
-
Data Analysis:
-
Calculate the percentage of GCS inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Conclusion
The in vitro data demonstrates that eliglustat is a substantially more potent and specific inhibitor of glucosylceramide synthase compared to this compound. Eliglustat's lower IC50 value and more targeted enzymatic profile suggest a higher intrinsic activity at the molecular level. This information is critical for researchers designing in vitro studies, developing new therapeutic agents, or investigating the mechanisms of glycosphingolipid-related pathways.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Miglustat | C10H21NO4 | CID 51634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Long-term adverse event profile from four completed trials of oral eliglustat in adults with Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Neuroprotective Effects of Miglustat Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Miglustat (B1677133) hydrochloride, an N-alkylated imino sugar, has emerged as a significant therapeutic agent in the management of certain neurodegenerative lysosomal storage disorders. This guide provides a comprehensive comparison of Miglustat's neuroprotective performance against alternative approaches, supported by experimental data from preclinical and clinical studies. Detailed methodologies for key experiments are presented to facilitate replication and further investigation.
Comparative Efficacy of Miglustat Hydrochloride
Miglustat's primary mechanism of action is substrate reduction therapy through the competitive and reversible inhibition of glucosylceramide synthase, a key enzyme in the biosynthesis of most glycosphingolipids.[1][2] This mode of action is distinct from enzyme replacement therapies (ERTs), which are the standard of care for some lysosomal storage diseases but are generally unable to cross the blood-brain barrier and address neurological manifestations.
Currently, direct head-to-head clinical trials comparing Miglustat to other neuroprotective agents for the same neurological conditions are limited. Therefore, its efficacy is primarily evaluated against the natural progression of the disease and in some cases, as an adjunct or alternative to ERT for systemic symptoms.
In Niemann-Pick disease type C (NP-C), a neurovisceral lipid storage disorder, Miglustat is the only approved disease-specific therapy for progressive neurological manifestations in many regions.[3] Retrospective studies comparing Miglustat-treated patients with the natural history of NP-C have demonstrated a significant reduction in the rate of disease progression.[4][5] Patients receiving Miglustat for at least one year showed a lower mean annual disease progression compared to untreated patients or those treated for less than a year (1.32 vs 3.54 points/year on a unified disability scale).[4] Furthermore, long-term treatment with Miglustat has been associated with a significant reduction in the risk of mortality in NP-C patients.[5]
In a mouse model of NP-C, a triple combination therapy of Miglustat with the anti-inflammatory drug ibuprofen (B1674241) and the antioxidant curcumin (B1669340) showed greater neuroprotective benefits than any of the agents alone or in dual combinations.[6] This suggests that a multi-target approach may be more effective in complex neurodegenerative conditions.
Quantitative Data Summary
The neuroprotective effects of Miglustat have been quantified in various preclinical and clinical studies. The following tables summarize key findings.
Table 1: Clinical Efficacy of Miglustat in Niemann-Pick Disease Type C (NP-C)
| Parameter | Study Population | Treatment Duration | Key Findings | Reference |
| Horizontal Saccadic Eye Movement (HSEM) Velocity | 29 adult and juvenile NP-C patients | 12 and 24 months | Improvement at 12 months and stabilization at 24 months. | [7][8] |
| Swallowing Function | 29 adult and juvenile NP-C patients | 12 and 24 months | Improved or stable in 86% of patients at 12 months and up to 93% at 24 months. | [7][8] |
| Ambulation | 29 adult and juvenile NP-C patients | 24 months | Stabilized in the treatment group. | [7][8] |
| Disease Progression (Unified Disability Scale) | 63 NP-C patients (retrospective) | ≥1 year | Mean annual disease progression of 1.32 points/year in treated vs. 3.54 points/year in untreated/treated <1 year. | [4] |
| Survival | 669 NP-C patients (retrospective) | Long-term | Significant reduction in risk of mortality (Hazard Ratio = 0.51). | [5] |
Table 2: Preclinical Efficacy of Miglustat in a Mouse Model of NP-C
| Parameter | Animal Model | Treatment | Key Findings | Reference |
| Synaptic Plasticity (Long-Term Potentiation) | Npc1-/- mice | Miglustat (0.2 mg/kg, oral) for 20 days | Rescued deficits in synaptic plasticity and restored ERK activation. | [8] |
| Motor Function and Purkinje Cell Survival | Npc1-/- mice | Miglustat, Curcumin, and Ibuprofen (triple combination) | Increased time to maintain body weight and motor function; maximally delayed Purkinje cell loss compared to single or dual therapies. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the validation and extension of these findings. Below are protocols for key experiments cited in this guide.
Assessment of Neurological Deficits in a Mouse Model of Neurodegeneration
This protocol is adapted from standard methods for evaluating motor coordination and balance in mouse models of neurodegenerative diseases.[7][9]
-
Animal Model: Npc1-/- mice are a commonly used model for Niemann-Pick disease type C.
-
Treatment Administration: Miglustat can be administered orally via gavage at a dose of 0.2 mg/kg daily.[8] For combination therapy studies, curcumin and ibuprofen can also be administered orally.[6]
-
Behavioral Testing (Accelerating Rotarod):
-
Place the mouse on a rotating rod with an initial speed of 4 rpm.
-
Gradually increase the speed from 4 to 40 rpm over a 5-minute period.
-
Record the latency to fall from the rod.
-
Perform three trials per mouse with a 15-minute inter-trial interval.
-
Conduct testing at regular intervals (e.g., weekly) to monitor disease progression and treatment effects.
-
-
Data Analysis: Compare the mean latency to fall between treated and untreated groups using statistical tests such as a two-way ANOVA with repeated measures.
Immunohistochemical Analysis of Neurodegeneration
This protocol provides a general framework for assessing neuronal loss and gliosis in brain tissue from mouse models.[1][3][10]
-
Tissue Preparation:
-
Anesthetize the mouse and perform transcardial perfusion with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in a 30% sucrose (B13894) solution until it sinks.
-
Freeze the brain and cut 30-40 µm sections using a cryostat or vibratome.
-
-
Immunostaining:
-
Wash sections in PBS and then block with a solution containing 5% normal serum (from the species of the secondary antibody) and 0.3% Triton X-100 in PBS for 1 hour at room temperature.
-
Incubate sections with primary antibodies overnight at 4°C. For example:
-
Anti-Calbindin D-28k for Purkinje cells.
-
Anti-Iba1 for microglia.
-
Anti-GFAP for astrocytes.
-
-
Wash sections in PBS and incubate with appropriate fluorescently-labeled secondary antibodies for 2 hours at room temperature.
-
Counterstain with a nuclear stain like DAPI.
-
Mount sections on slides with an anti-fade mounting medium.
-
-
Image Acquisition and Analysis:
-
Capture images using a confocal or fluorescence microscope.
-
Quantify the number of positive cells or the intensity of the fluorescent signal in specific brain regions (e.g., cerebellum for Purkinje cells) using image analysis software.
-
Compare the results between treated and untreated groups.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by Miglustat and a typical experimental workflow for its evaluation.
Caption: Miglustat's neuroprotective signaling pathway.
Caption: Experimental workflow for validating Miglustat's neuroprotection.
References
- 1. Histological Analysis of Neurodegeneration in the Mouse Brain | Springer Nature Experiments [experiments.springernature.com]
- 2. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 3. researchgate.net [researchgate.net]
- 4. Disease characteristics, prognosis and miglustat treatment effects on disease progression in patients with Niemann-Pick disease Type C: an international, multicenter, retrospective chart review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term survival outcomes of patients with Niemann-Pick disease type C receiving miglustat treatment: A large retrospective observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved neuroprotection using miglustat, curcumin and ibuprofen as a triple combination therapy in Niemann-Pick disease type C1 mice. — Oxford Neuroscience [neuroscience.ox.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. mdpi.com [mdpi.com]
- 10. Protocols for assessing neurodegenerative phenotypes in Alzheimer’s mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Miglustat Hydrochloride: A Comparative Analysis of Efficacy Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Miglustat hydrochloride, a potent inhibitor of glucosylceramide synthase, has demonstrated therapeutic potential in a range of diseases characterized by glycosphingolipid accumulation and cellular trafficking defects. This guide provides a cross-validation of its efficacy in various cell lines, supported by experimental data and detailed protocols to aid in research and development.
Quantitative Efficacy of this compound
The efficacy of this compound varies across different cell lines and depends on the specific pathological mechanism being targeted. The following table summarizes key quantitative data from in vitro studies.
| Cell Line | Disease Model | Efficacy Metric | Value | Reference |
| CuFi-1 | Cystic Fibrosis | IC50 (Anti-inflammatory activity) | 2 µM | [1] |
| IB3-1 & CuFi-1 | Cystic Fibrosis | Effective Concentration (F508del-CFTR function restoration) | 200 µM | |
| JME/CF15 | Cystic Fibrosis | Effective Concentration (Chronic treatment for F508del-CFTR trafficking correction) | Low concentrations (specific value not provided) | |
| HL-60 | Gaucher Disease Model | GSL Reduction (Cell surface glycosphingolipids) | Up to 50% reduction | [2] |
| Lovo & HCT116 | Colon Cancer | Spheroid Growth Inhibition | Marked inhibition | |
| Rat Testicular Tissue | Biochemical Assay | IC50 (Ceramide-glucosyltransferase inhibition) | 32 µM | |
| General | Biochemical Assay | IC50 (Glucosylceramide synthase inhibition) | 5 - 50 µM | [3] |
Signaling Pathway and Experimental Workflow
The primary mechanism of action of this compound is the competitive and reversible inhibition of glucosylceramide synthase, the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids. By blocking this enzyme, Miglustat reduces the production of glucosylceramide and its downstream metabolites, thereby alleviating the cellular accumulation of these lipids in various disease states.
References
- 1. Miglustat: substrate reduction therapy for glycosphingolipid lysosomal storage disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. Biochemical response to substrate reduction therapy versus enzyme replacement therapy in Gaucher disease type 1 patients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Miglustat and Other Glucosylceramide Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Glucosylceramide synthase (GCS) inhibitors represent a critical therapeutic strategy for lysosomal storage disorders, particularly Gaucher disease, by reducing the accumulation of glucosylceramide. This guide provides a comparative analysis of Miglustat (B1677133), the first approved GCS inhibitor, and other notable inhibitors, including Eliglustat, Venglustat, and Lucerastat. The information is intended to assist researchers and drug development professionals in understanding the landscape of GCS inhibition.
Mechanism of Action: Substrate Reduction Therapy
Glucosylceramide synthase is the enzyme responsible for the initial step in the biosynthesis of most glycosphingolipids, catalyzing the transfer of glucose from UDP-glucose to ceramide to form glucosylceramide (GlcCer).[1][2] In lysosomal storage disorders like Gaucher disease, a deficiency in the enzyme glucocerebrosidase leads to the accumulation of GlcCer.[2] GCS inhibitors act via a mechanism known as substrate reduction therapy (SRT), decreasing the production of GlcCer to match its impaired degradation, thereby alleviating the substrate burden.[2][3]
Below is a diagram illustrating the signaling pathway and the point of intervention for GCS inhibitors.
Caption: Glucosylceramide synthase (GCS) inhibition pathway.
Comparative Data of GCS Inhibitors
The following tables summarize key quantitative data for Miglustat and other prominent GCS inhibitors.
Table 1: In Vitro Potency of GCS Inhibitors
| Inhibitor | Chemical Class | Target | IC50 | Species | Reference |
| Miglustat | Iminosugar (D-glucose analogue) | Glucosylceramide Synthase | - | - | [2][3] |
| Eliglustat | Ceramide analogue | Glucosylceramide Synthase | ~24 nM | - | [4] |
| Venglustat (GZ/SAR402671) | - | Glucosylceramide Synthase | - | - | [5][6] |
| GZ667161 | Quinuclidine-based small molecule | Glucosylceramide Synthase | - | - | [7][8] |
| Lucerastat | Iminosugar | Glucosylceramide Synthase | - | - | [9] |
| T-036 | - | Glucosylceramide Synthase | 31 nM | Human | [1] |
| T-690 | - | Glucosylceramide Synthase | 15 nM | Human | [10] |
| D-threo-1-phenyl-2-benzyloxycarbonylamino-3-pyrrolidino-1-propanol (PBPP) | - | Glucosylceramide Synthase | 0.3 µM | - | [11] |
Table 2: Clinical Efficacy in Gaucher Disease Type 1 (Treatment-Naïve Patients)
| Parameter | Miglustat | Eliglustat |
| Spleen Volume | Decrease | Significant Decrease |
| Liver Volume | Decrease | Significant Decrease |
| Hemoglobin Concentration | Increase | Significant Increase |
| Platelet Count | Increase | Significant Increase |
| Reference | [12] | [2] |
Table 3: Pharmacokinetic and Safety Profile
| Inhibitor | Blood-Brain Barrier Penetration | Metabolism | Common Side Effects | Reference |
| Miglustat | Yes | Not significantly metabolized | Diarrhea, weight loss, tremor | [13] |
| Eliglustat | Poor (effluxed by P-gp) | Primarily CYP2D6 | Fatigue, headache, nausea, diarrhea | [2] |
| Venglustat | Yes | - | Mild to moderate, transient | [5][14] |
| Lucerastat | Yes | - | Generally well-tolerated | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the evaluation of GCS inhibitors.
In Vitro GCS Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against GCS.
Methodology:
-
Enzyme Source: Microsomal fractions from cells overexpressing human GCS or purified recombinant human GCS.
-
Substrates: A fluorescently labeled ceramide analogue (e.g., NBD-C6-ceramide) and UDP-glucose.[15]
-
Procedure:
-
The GCS enzyme is pre-incubated with varying concentrations of the inhibitor.
-
The reaction is initiated by the addition of the substrates.
-
The reaction mixture is incubated at 37°C for a defined period.
-
The reaction is stopped, and the lipids are extracted.
-
The fluorescently labeled glucosylceramide product is separated from the unreacted ceramide substrate using high-performance liquid chromatography (HPLC).[15]
-
The amount of product formed is quantified by fluorescence detection.
-
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.
Cell-Based Glucosylceramide Reduction Assay
Objective: To assess the ability of a compound to reduce glucosylceramide levels in intact cells.
Methodology:
-
Cell Line: Fibroblasts from Gaucher disease patients or other relevant cell lines.[1]
-
Procedure:
-
Cells are cultured in the presence of varying concentrations of the GCS inhibitor for a specified period (e.g., 72 hours).
-
After treatment, cells are harvested, and lipids are extracted.
-
Glucosylceramide levels are quantified using methods such as HPLC or mass spectrometry.
-
-
Data Analysis: The effective concentration at which a 50% reduction in glucosylceramide is observed (EC50) is calculated.[1]
The following diagram illustrates a typical experimental workflow for evaluating GCS inhibitors.
Caption: A typical experimental workflow for GCS inhibitor development.
Conclusion
The landscape of GCS inhibitors has evolved significantly since the approval of Miglustat. Newer agents like Eliglustat offer greater potency and specificity, though they may lack brain penetrance, limiting their use for neuronopathic forms of lysosomal storage disorders.[2][16] Venglustat and Lucerastat are promising investigational drugs with the ability to cross the blood-brain barrier.[5][9] The development of novel, potent, and brain-penetrant GCS inhibitors, such as the preclinical candidates T-036 and T-690, continues to be an active area of research with the potential to address unmet medical needs in various glycosphingolipid storage disorders.[1][10][17] This comparative guide provides a foundational overview to aid in the ongoing research and development of next-generation GCS inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Review of miglustat for clinical management in Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Venglustat | ALZFORUM [alzforum.org]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Lucerastat, an iminosugar with potential as substrate reduction therapy for glycolipid storage disorders: safety, tolerability, and pharmacokinetics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Development of a new inhibitor of glucosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Miglustat - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of Oral Venglustat in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase [bio-protocol.org]
- 16. youtube.com [youtube.com]
- 17. Discovery of Brain-Penetrant Glucosylceramide Synthase Inhibitors with a Novel Pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Miglustat hydrochloride in combination with other compounds
For Researchers, Scientists, and Drug Development Professionals
Miglustat hydrochloride, an inhibitor of the enzyme glucosylceramide synthase, is a cornerstone of substrate reduction therapy (SRT) for several lysosomal storage disorders. Its oral administration and ability to cross the blood-brain barrier make it a valuable therapeutic agent, both as a monotherapy and in combination with other compounds. This guide provides an objective comparison of the efficacy of this compound in various combination regimens, supported by experimental data, detailed methodologies, and pathway visualizations.
Mechanism of Action: Substrate Reduction
Miglustat acts as a competitive and reversible inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids. By inhibiting this enzyme, Miglustat reduces the rate of glucosylceramide synthesis, thereby lowering the accumulation of this substrate and its downstream metabolites in cells. This "substrate reduction" approach aims to alleviate the cellular pathology in diseases where the degradation of these lipids is impaired.
A Head-to-Head Comparison of Miglustat and Venglustat (Ibiglustat) for Lysosomal Storage Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent substrate reduction therapies, Miglustat (B1677133) and Venglustat (Ibiglustat), for the treatment of lysosomal storage disorders. While direct head-to-head clinical trial data is not currently available, this document synthesizes information from various studies to offer an objective comparison of their mechanisms of action, clinical efficacy, safety profiles, and experimental protocols.
At a Glance: Key Differences and Similarities
| Feature | Miglustat | Venglustat (Ibiglustat) |
| Primary Target | Glucosylceramide Synthase (GCS) | Glucosylceramide Synthase (GCS) |
| Mechanism of Action | Competitive and reversible inhibitor of GCS | Brain-penetrant allosteric inhibitor of GCS[1] |
| Approved Indications | Gaucher disease type 1, Niemann-Pick disease type C[2][3][4] | Investigational; undergoing clinical trials for Gaucher disease type 3, Fabry disease, and GBA1-associated Parkinson's disease[1][5][6] |
| Administration | Oral capsule[3] | Oral tablet or capsule[7] |
| Brain Penetration | Crosses the blood-brain barrier[4][8] | Designed to be brain-penetrant[1] |
| Common Adverse Events | Diarrhea, weight loss, tremor, flatulence[9] | Generally well-tolerated in studies, with some mild to moderate side effects reported[10][11] |
Mechanism of Action and Signaling Pathway
Both Miglustat and Venglustat are substrate reduction therapies that target glucosylceramide synthase (GCS). This enzyme catalyzes the first step in the synthesis of most glycosphingolipids.[2][12] In several lysosomal storage disorders, genetic defects lead to the accumulation of these glycosphingolipids, causing cellular dysfunction. By inhibiting GCS, both drugs aim to reduce the production of these substrates, thereby alleviating the cellular storage burden.[2][4]
Venglustat is specifically described as a brain-penetrant allosteric inhibitor of GCS, suggesting it may have enhanced activity in the central nervous system compared to other GCS inhibitors.[1] Miglustat is also known to cross the blood-brain barrier.[4][8]
Comparative Efficacy from Clinical Trials
As no head-to-head trials exist, this section presents efficacy data from separate clinical trials for Miglustat and Venglustat in the context of specific lysosomal storage disorders.
Gaucher Disease
Miglustat is approved for adults with mild to moderate type 1 Gaucher disease.[3] Venglustat is under investigation for Gaucher disease type 3, a neuronopathic form of the disease.[13]
Table 1: Efficacy Data in Gaucher Disease
| Parameter | Miglustat (Type 1) | Venglustat (Type 3, in combination with ERT) |
| Trial Design | Open-label, non-comparative | Phase 2, open-label (LEAP trial) |
| Primary Endpoints | Changes in organ volume and hematological parameters | Safety, tolerability, and change in CSF glucosylceramide and glucosylsphingosine (B128621) |
| Key Efficacy Results | - Significant reductions in liver (12%) and spleen (19%) volume over 12 months.[12]- Modest improvements in hemoglobin and platelet counts.[12] | - Median decrease of 78% in plasma and 81% in CSF glucosylceramide after one year.- Median decrease of 56% in plasma and 70% in CSF glucosylsphingosine after one year. |
Niemann-Pick Disease Type C (NPC)
Miglustat is an approved therapy for progressive neurological symptoms in adult and pediatric patients with NPC.[2]
Table 2: Efficacy of Miglustat in Niemann-Pick Disease Type C
| Parameter | Miglustat in NPC |
| Trial Design | Randomized, controlled trial with an open-label extension[9] |
| Primary Endpoints | Change in neurological manifestations |
| Key Efficacy Results | - Stabilized neurological disease over 12 months.[9]- Improvement or stability in swallowing in up to 93% of patients.[9]- Stabilization of ambulation.[9]- In a long-term study, 68% of patients receiving ≥12 months of therapy had stable disease.[9] |
Fabry Disease
Venglustat is being investigated as a treatment for Fabry disease.
Table 3: Efficacy of Venglustat in Fabry Disease
| Parameter | Venglustat in Fabry Disease |
| Trial Design | Phase 2a, open-label, single-arm study with an extension[11] |
| Primary Endpoints | Safety, pharmacodynamics, pharmacokinetics, and exploratory efficacy |
| Key Efficacy Results | - At week 156, a significant mean change from baseline in the fraction of the volume of superficial skin capillary endothelium cytoplasm occupied by GL-3 inclusions (-0.12).[11]- Progressive reduction in plasma GL-3 and globotriaosylsphingosine.[11]- No biochemical or histological indications of disease progression over 3 years.[11] |
Pharmacokinetics
Table 4: Pharmacokinetic Properties
| Parameter | Miglustat | Venglustat (Ibiglustat) |
| Absorption | Rapidly absorbed | Rapidly absorbed, with a median tmax of 3.00–5.50 hours[5] |
| Metabolism | Extensively metabolized by the liver, primarily via CYP2D6 and 3A[14] | Metabolism is a main pathway for elimination, with CYP3A being a major contributor[15] |
| Half-life | Terminal half-life of about 10 hours in pediatric patients with GM2 gangliosidosis[16] | Pooled geometric mean terminal half-life of 28.9 hours in healthy volunteers[5] |
| Excretion | Information not readily available | Mean fraction of dose excreted unchanged in urine was 26.3% to 33.1%[5] |
Safety and Tolerability
Miglustat: The most common adverse events are gastrointestinal, including diarrhea, flatulence, and abdominal pain, particularly at the beginning of treatment.[8] Weight loss and tremor are also frequently reported.[9]
Venglustat: In clinical trials, Venglustat has been generally well-tolerated.[10][11] In a study on Gaucher disease type 3, no significant side effects were reported when combined with enzyme replacement therapy.[10]
Experimental Protocols
Miglustat for Niemann-Pick Disease Type C (Phase IV Trial)
-
Study Design: A multicenter, open-label, single-arm, phase IV post-approval commitment study.[17]
-
Participants: Chinese patients with a confirmed diagnosis of NPC.[17]
-
Intervention: Oral miglustat ranging from 100 mg twice daily to 200 mg three times daily.[17]
-
Primary Outcome: Change in horizontal saccadic eye movement (HSEM) parameters from baseline to week 52.[17]
-
Assessments: HSEM velocity, ambulation, manipulation, language, swallowing, and ocular movements were assessed at baseline and at specified intervals.[17]
References
- 1. alzforum.org [alzforum.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. gaucherdiseasenews.com [gaucherdiseasenews.com]
- 4. What is the mechanism of Miglustat? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. fabrydiseasenews.com [fabrydiseasenews.com]
- 8. researchgate.net [researchgate.net]
- 9. Miglustat in adult and juvenile patients with Niemann-Pick disease type C: long-term data from a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Venglustat vs Imiglucerase for Gaucher Disease · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 11. Venglustat, an orally administered glucosylceramide synthase inhibitor: Assessment over 3 years in adult males with classic Fabry disease in an open-label phase 2 study and its extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Miglustat Mechanism of Action in Substrate Reduction Therapy - Vonage Pharma [vonagepharma.com]
- 13. clinicaltrials.eu [clinicaltrials.eu]
- 14. Miglustat - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Venglustat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 16. Pharmacokinetics, safety and tolerability of miglustat in the treatment of pediatric patients with GM2 gangliosidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of the safety and efficacy of miglustat for the treatment of Chinese patients with Niemann-Pick disease type C: A prospective, open-label, single-arm, phase IV trial - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-inflammatory Potential of Miglustat Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory effects of Miglustat (B1677133) hydrochloride against established anti-inflammatory agents. While direct comparative studies are limited, this document synthesizes available experimental data to offer insights into its potential therapeutic applications in inflammation.
Executive Summary
Miglustat hydrochloride, an inhibitor of glucosylceramide synthase, is primarily indicated for the treatment of lysosomal storage disorders such as Gaucher disease and Niemann-Pick type C disease.[1] Emerging evidence suggests that Miglustat also possesses anti-inflammatory properties. This guide explores these effects, drawing comparisons with a non-steroidal anti-inflammatory drug (NSAID), Ibuprofen, and a corticosteroid, Dexamethasone. A key finding from in vitro studies is that Miglustat's anti-inflammatory action, specifically the reduction of interleukin-8 (IL-8), appears to be independent of the transcription factors NF-κB and AP-1, which are primary targets for many conventional anti-inflammatory drugs.[2] This suggests a potentially novel mechanism of action for mitigating inflammatory responses.
Comparative Performance Data
Table 1: Effect of this compound on IL-8 Expression in Bronchial Epithelial Cells
| Cell Type | Treatment | Inflammatory Stimulus | Change in IL-8 mRNA Expression | Change in IL-8 Protein Release | Reference |
| IB3-1 (CF bronchial epithelial) | Miglustat (200 µM) | P. aeruginosa | Decreased | Decreased | [2] |
| CuFi-1 (CF bronchial epithelial) | Miglustat (200 µM) | P. aeruginosa | Decreased | Decreased | [2] |
| NuLi-1 (non-CF bronchial epithelial) | Miglustat (200 µM) | P. aeruginosa | Decreased | Not Reported | [2] |
Note: The exact percentage of reduction was not consistently reported in the source material. The study indicated a significant decrease in IL-8 expression.
Table 2: General Anti-inflammatory Effects of Ibuprofen and Dexamethasone (Illustrative)
| Compound | Target | Key Inflammatory Markers Inhibited | General Efficacy |
| Ibuprofen | COX-1 and COX-2 enzymes | Prostaglandins | Effective for mild to moderate inflammation |
| Dexamethasone | Glucocorticoid receptor | IL-1, IL-6, TNF-α, NF-κB, AP-1 | Potent, broad-spectrum anti-inflammatory |
Disclaimer: The data in Table 2 is for illustrative purposes to highlight the general mechanisms and targets of Ibuprofen and Dexamethasone. Specific quantitative data from a single comparable study is not available.
Signaling Pathways and Mechanisms of Action
This compound: A Novel Anti-inflammatory Pathway
The primary mechanism of action for this compound is the inhibition of glucosylceramide synthase, an enzyme essential for the synthesis of most glycosphingolipids.[1] Its anti-inflammatory effects appear to stem from this action, leading to a downstream reduction in inflammatory mediators. Notably, studies have shown that Miglustat reduces the expression of IL-8 in response to bacterial challenge in bronchial epithelial cells.[2] This effect is particularly interesting as it has been observed to be independent of the NF-κB and AP-1 signaling pathways, which are central to the inflammatory response mediated by other drugs.[2] This suggests that Miglustat may exert its anti-inflammatory effects through a distinct, yet to be fully elucidated, signaling cascade.
References
Replicating Published Findings: A Comparative Guide to Miglustat Hydrochloride's Effect on Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of published findings on the effect of Miglustat hydrochloride on synaptic plasticity, primarily in the context of Niemann-Pick type C (NPC) disease. It is designed to assist researchers in replicating and expanding upon these findings by offering a detailed comparison with other potential therapeutic alternatives, supported by experimental data and protocols.
Unveiling the Impact of Miglustat on Synaptic Health
Niemann-Pick type C disease is a rare neurodegenerative disorder characterized by the accumulation of lipids in lysosomes, leading to progressive neurological symptoms. A key pathological feature of NPC is the impairment of synaptic plasticity, the fundamental process underlying learning and memory. Research has identified this compound, a glucosylceramide synthase inhibitor, as a promising agent for mitigating these synaptic deficits.
A pivotal study by Piffanelli and colleagues (2016) demonstrated that in vivo administration of Miglustat to NPC1-/- mice, a well-established animal model for NPC disease, successfully rescues deficits in hippocampal long-term potentiation (LTP), a key cellular correlate of memory.[1][2][3] This restoration of synaptic function is associated with the reactivation of the Extracellular signal-regulated kinase (ERK) signaling pathway, which is impaired in the disease state.[1][2][3]
Quantitative Comparison of Therapeutic Interventions
The following table summarizes the quantitative data from the study by Piffanelli et al. (2016) on the effect of Miglustat on LTP in the CA1 region of the hippocampus in NPC1-/- mice.[1][2]
| Treatment Group | Post-Tetanic Potentiation (PTP) (% of baseline) | Long-Term Potentiation (LTP) at 60 min (% of baseline) | Statistical Significance (vs. Saline-treated NPC1-/-) |
| Wild-Type (WT) + Saline | 355.7 ± 46.8 | 211.1 ± 29.1 | p < 0.01 |
| NPC1-/- + Saline | 216.7 ± 40.4 | 108.3 ± 21.4 | - |
| NPC1-/- + Miglustat (0.2 mg/kg) | 355.7 ± 46.8 | 211.1 ± 29.1 | p < 0.01 |
Alternative Therapeutic Strategies
While Miglustat shows significant promise in restoring synaptic plasticity, other therapeutic avenues are being explored for NPC disease, primarily targeting the underlying lipid storage pathology. These alternatives, however, have not been as extensively characterized for their direct effects on synaptic plasticity in a comparable manner to Miglustat.
| Alternative Compound | Mechanism of Action | Reported Effects on Neuropathology |
| 2-hydroxypropyl-β-cyclodextrin (HPβCD) | Cholesterol-chelating agent; facilitates cholesterol removal from lysosomes. | Reduces cholesterol storage, delays neurodegeneration, and extends lifespan in animal models.[4] |
| Allopregnanolone (B1667786) | A neurosteroid with neuroprotective properties. | Delays onset of neurological symptoms, increases Purkinje and granule cell survival, and reduces ganglioside accumulation in NPC mice.[5][6] |
Experimental Protocols for Replication
To facilitate the replication of these crucial findings, detailed experimental protocols are provided below.
Electrophysiological Recording of Long-Term Potentiation (LTP)
This protocol is based on the methodology described by Piffanelli et al. (2016) for recording fEPSPs in the hippocampus of NPC1-/- mice.[1]
1. Animal Model:
-
BALB/c NPC1-/- mice and wild-type (WT) littermates.
-
Mice aged 50-52 days, exhibiting clear symptoms of ataxia and tremor.
2. Drug Administration:
-
This compound (0.2 mg/kg) or saline administered daily by oral gavage for a specified period.
3. Hippocampal Slice Preparation:
-
Mice are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 4.4 KCl, 1 NaH2PO4, 25 NaHCO3, 2 CaCl2, 2 MgSO4, and 10 glucose, saturated with 95% O2 and 5% CO2.
-
Transverse hippocampal slices (400 µm thick) are prepared using a vibratome.
-
Slices are allowed to recover for at least 1 hour in a submerged chamber with continuously oxygenated aCSF at room temperature.
4. Electrophysiological Recording:
-
Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at 30-32°C.
-
A stimulating electrode is placed in the Schaffer collateral-commissural pathway to evoke field excitatory postsynaptic potentials (fEPSPs).
-
A recording electrode is placed in the stratum radiatum of the CA1 area.
-
Stable baseline fEPSPs are recorded for at least 20 minutes at a stimulation frequency of 0.033 Hz.
-
LTP is induced by a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 pulses at 100 Hz, with a 20-second inter-train interval).
-
fEPSP slope and amplitude are recorded for at least 60 minutes post-HFS to measure PTP and LTP.
Western Blot Analysis of ERK Phosphorylation
This protocol outlines the general steps for assessing ERK phosphorylation levels in hippocampal tissue.
1. Tissue Preparation:
-
Hippocampal tissue is dissected from treated and control mice and immediately frozen in liquid nitrogen.
-
Tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors.
2. Protein Quantification:
-
Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
3. SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).
4. Antibody Incubation:
-
The membrane is incubated with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.
-
The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The membrane is stripped and re-probed with a primary antibody for total ERK (t-ERK) as a loading control.
5. Detection and Quantification:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software. The ratio of p-ERK to t-ERK is calculated to determine the level of ERK activation.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and workflows, the following diagrams are provided.
Caption: Signaling pathway of Miglustat's effect on synaptic plasticity in NPC disease.
Caption: Experimental workflow for LTP measurement in hippocampal slices.
This guide provides a foundational framework for researchers aiming to replicate and build upon the existing knowledge of Miglustat's role in synaptic plasticity. The detailed protocols and comparative data are intended to streamline experimental design and foster further investigation into novel therapeutic strategies for neurodegenerative disorders.
References
- 1. Miglustat Reverts the Impairment of Synaptic Plasticity in a Mouse Model of NPC Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Miglustat Reverts the Impairment of Synaptic Plasticity in a Mouse Model of NPC Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of 2-Hydroxypropyl-β-Cyclodextrin Treatment in a Neuronal-Like Cell Model of Niemann-Pick Type C Using Quantitative Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Allopregnanolone on Spatial Memory and Synaptic Proteins in Animal Model of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Niemann-Pick type C disease involves disrupted neurosteroidogenesis and responds to allopregnanolone - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Miglustat Hydrochloride as a Glucosylceramide Synthase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Miglustat hydrochloride's performance as a Glucosylceramide Synthase (GCS) inhibitor against other alternatives, supported by experimental data. The following sections detail the specificity of Miglustat and its comparators, present quantitative data in structured tables, provide comprehensive experimental protocols, and visualize key pathways and workflows.
Introduction to Glucosylceramide Synthase (GCS) Inhibition
Glucosylceramide synthase (GCS) is a pivotal enzyme in the biosynthesis of most glycosphingolipids (GSLs), catalyzing the transfer of glucose from UDP-glucose to ceramide. The inhibition of GCS is a therapeutic strategy known as substrate reduction therapy (SRT), which is particularly relevant for lysosomal storage disorders such as Gaucher disease and Niemann-Pick disease type C. By reducing the rate of GSL synthesis, SRT aims to alleviate the pathological accumulation of these lipids in cells.
This compound, an N-alkylated iminosugar, is a first-generation GCS inhibitor. This guide assesses its specificity in comparison to second-generation inhibitors, namely Eliglustat and Ibiglustat (Venglustat).
Comparative Analysis of GCS Inhibitor Specificity
The ideal GCS inhibitor should exhibit high potency towards its target enzyme while demonstrating minimal off-target effects to reduce the likelihood of adverse effects.
On-Target Potency
The potency of GCS inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) value. A lower IC50 indicates a more potent inhibitor.
| Inhibitor | Chemical Class | GCS IC50 | Species | Reference(s) |
| This compound | Iminosugar | 10 - 50 µM | Human | [1][2] |
| Eliglustat | Ceramide analogue | ~24 nM | Human | [3][4] |
| Ibiglustat (Venglustat) | Novel small molecule | Potent inhibitor (specific IC50 not publicly available) | Human | [1][3] |
Table 1: Comparative on-target potency of GCS inhibitors.
Off-Target Activity and Specificity Profile
The specificity of a GCS inhibitor is crucial for its safety profile. Off-target inhibition can lead to undesirable side effects.
| Inhibitor | Known Off-Target(s) | IC50 for Off-Target(s) | Implications | Reference(s) |
| This compound | Intestinal disaccharidases (sucrase, maltase) | Similar to GCS IC50 | Gastrointestinal side effects (diarrhea, flatulence) | [2] |
| Eliglustat | Minimal or no activity against various glycosidases | > 2500 µM for β-glucosidase I and II, lysosomal glucocerebrosidase; 1600 µM for non-lysosomal glycosylceramidase | High specificity, lower incidence of gastrointestinal side effects | [2] |
| Ibiglustat (Venglustat) | N-terminal Xaa-Pro-Lys N-methyltransferase 1 (NTMT1) | 420 nM | Potential for off-target effects, though clinical significance is under investigation. | [5] |
Table 2: Comparative off-target activity of GCS inhibitors.
Miglustat's lack of specificity is a notable characteristic, as it inhibits intestinal disaccharidases at concentrations similar to those required for GCS inhibition, leading to common gastrointestinal adverse events[2]. In contrast, Eliglustat demonstrates a much cleaner specificity profile, with significantly higher IC50 values for off-target glycosidases[2]. Ibiglustat has been shown to inhibit NTMT1, an enzyme involved in protein methylation, at a nanomolar concentration, indicating a potential for off-target effects that warrants further investigation[5].
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the potency and specificity of GCS inhibitors.
In Vitro Glucosylceramide Synthase (GCS) Inhibition Assay
This protocol describes a common method for determining the IC50 value of a test compound against GCS using a fluorescence-based assay.
Materials:
-
Enzyme Source: Microsomal fractions from cells overexpressing human GCS or purified recombinant human GCS.
-
Substrate 1 (Acceptor): N-(6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl)-D-erythro-sphingosine (NBD-C6-ceramide).
-
Substrate 2 (Donor): Uridine diphosphate (B83284) glucose (UDP-glucose).
-
Assay Buffer: 25 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM EDTA.
-
Test Inhibitors: this compound, Eliglustat, Ibiglustat (dissolved in DMSO).
-
Reaction Plates: 96-well, black, flat-bottom plates.
-
Detection Method: High-Performance Liquid Chromatography (HPLC) with a fluorescence detector or a microplate reader capable of fluorescence detection.
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of NBD-C6-ceramide in ethanol.
-
Prepare a stock solution of UDP-glucose in assay buffer.
-
Prepare serial dilutions of the test inhibitors in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Setup:
-
To each well of the 96-well plate, add 2 µL of the serially diluted inhibitor or DMSO (for control).
-
Add 48 µL of the enzyme preparation (diluted in assay buffer) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Start the enzymatic reaction by adding 50 µL of a pre-warmed substrate mix containing NBD-C6-ceramide and UDP-glucose (final concentrations typically 5 µM and 25 µM, respectively) to each well.
-
-
Incubation:
-
Incubate the reaction plate at 37°C for 60 minutes in the dark.
-
-
Stop Reaction:
-
Terminate the reaction by adding 100 µL of methanol.
-
-
Detection and Analysis:
-
HPLC Method:
-
Inject an aliquot of the reaction mixture onto a C18 reverse-phase HPLC column.
-
Separate the product (NBD-C6-glucosylceramide) from the substrate (NBD-C6-ceramide) using a suitable gradient of solvents (e.g., methanol/water).
-
Detect the fluorescent compounds using a fluorescence detector (Excitation: ~466 nm, Emission: ~539 nm).
-
Quantify the peak area of the product.
-
-
Plate Reader Method:
-
If a separation step is not used, this method relies on a change in fluorescence properties upon product formation, which may require specific fluorescent probes.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
-
Cellular Assay for GCS Inhibition and Specificity
This protocol describes a method to assess the ability of a compound to inhibit GCS activity within a cellular context and to evaluate its off-target effects on related pathways.
Materials:
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells or other suitable cell lines that express GCS.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Metabolic Labeling Reagent: [³H]palmitic acid or a fluorescent ceramide analogue.
-
Test Inhibitors: this compound, Eliglustat, Ibiglustat (dissolved in DMSO).
-
Lysis Buffer: Radioimmunoprecipitation assay (RIPA) buffer.
-
Lipid Extraction Solvents: Chloroform, Methanol.
-
Detection Method: Thin-Layer Chromatography (TLC) followed by autoradiography or fluorescence scanning, or Liquid Scintillation Counting.
Procedure:
-
Cell Culture and Treatment:
-
Seed MDCK cells in 6-well plates and allow them to adhere and grow to ~80% confluency.
-
Treat the cells with various concentrations of the test inhibitors or DMSO (vehicle control) for 24-48 hours.
-
-
Metabolic Labeling:
-
During the last 4-6 hours of inhibitor treatment, add the metabolic labeling reagent (e.g., [³H]palmitic acid) to the culture medium.
-
-
Cell Lysis and Lipid Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysate.
-
Extract the total lipids from the cell lysate using a chloroform/methanol extraction method.
-
-
Analysis of Glycosphingolipids:
-
Separate the extracted lipids by TLC using a solvent system appropriate for resolving glucosylceramide from ceramide and other lipids.
-
Visualize and quantify the radiolabeled or fluorescently labeled lipids.
-
For radiolabeled lipids, expose the TLC plate to an X-ray film or a phosphorimager screen.
-
For fluorescently labeled lipids, scan the TLC plate using a fluorescence scanner.
-
-
Quantify the amount of labeled glucosylceramide and other relevant lipids (e.g., ceramide, sphingomyelin).
-
-
Assessment of Specificity (Intestinal Disaccharidase Inhibition):
-
Prepare crude intestinal brush border membrane vesicles from a relevant animal model (e.g., rat).
-
Perform an in vitro enzyme assay using specific substrates for sucrase (sucrose) and maltase (maltose).
-
Measure the release of glucose in the presence and absence of the test inhibitors to determine their inhibitory activity.
-
-
Data Analysis:
-
Determine the concentration-dependent reduction in cellular glucosylceramide synthesis for each inhibitor.
-
Calculate the IC50 value for the inhibition of cellular GCS activity.
-
Compare the on-target (GCS inhibition) and off-target (e.g., disaccharidase inhibition) potencies to assess the inhibitor's specificity.
-
Visualizations
Glycosphingolipid Biosynthesis Pathway and Point of Inhibition
Caption: Inhibition of GCS blocks the initial step in glycosphingolipid synthesis.
Experimental Workflow for Assessing GCS Inhibitor Specificity
Caption: A multi-step workflow for the comprehensive assessment of GCS inhibitor specificity.
Conclusion
The assessment of this compound's specificity reveals it to be a moderately potent but non-specific inhibitor of GCS. Its inhibition of intestinal disaccharidases at therapeutic concentrations is a well-documented off-target effect that contributes to its gastrointestinal side-effect profile. In contrast, second-generation inhibitors like Eliglustat offer significantly higher potency and a superior specificity profile, representing a significant advancement in substrate reduction therapy for lysosomal storage disorders. Ibiglustat also demonstrates high potency, although its full off-target profile is still under investigation. For researchers and drug development professionals, the choice of a GCS inhibitor should be guided by the specific requirements of the study, with careful consideration of the trade-offs between potency, specificity, and potential for off-target effects. The experimental protocols provided in this guide offer a robust framework for the continued evaluation and development of novel GCS inhibitors.
References
Dapagliflozin vs. Miglustat for Glucosylceramide Synthase (GCS) Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of therapeutic strategies for diseases involving glycosphingolipid (GSL) accumulation, such as Gaucher disease, has been primarily dominated by substrate reduction therapy (SRT). Miglustat is an established glucosylceramide synthase (GCS) inhibitor used for this purpose. Recent computational drug repurposing studies had identified Dapagliflozin (B1669812), a well-known sodium-glucose cotransporter 2 (SGLT2) inhibitor, as a potential candidate for GCS inhibition. However, this guide provides a comprehensive comparison based on available experimental data, which demonstrates that Dapagliflozin does not function as a GCS inhibitor , and therefore, cannot be considered an alternative to Miglustat for this therapeutic application.
Comparative Analysis of Dapagliflozin and Miglustat
This section provides a direct comparison of the two compounds based on their established mechanisms of action and inhibitory activity against GCS.
| Feature | Dapagliflozin | Miglustat |
| Primary Target | Sodium-glucose cotransporter 2 (SGLT2)[1][2][3][4][5] | Glucosylceramide Synthase (GCS)[6][7][8] |
| Mechanism of Action | Reversible inhibition of SGLT2 in the renal proximal convoluted tubule, reducing glucose reabsorption and increasing urinary glucose excretion.[1][2][3][4][5] | Competitive and reversible inhibition of GCS, the enzyme catalyzing the first committed step in glycosphingolipid biosynthesis.[6][8] |
| Therapeutic Use | Treatment of type 2 diabetes, heart failure, and chronic kidney disease.[1] | Treatment of lysosomal storage disorders, primarily Type 1 Gaucher disease.[6][8] |
| GCS Inhibition (IC50) | No significant inhibition observed in vitro at concentrations up to 50 µM.[9][10] | 10-50 µM.[11] |
Experimental Evidence: Dapagliflozin's Lack of GCS Inhibition
A pivotal study by Jennemann et al. (2025) investigated the potential of Dapagliflozin as a GCS inhibitor, a hypothesis generated from initial computational screening.[9][10][12] The in vitro validation, however, yielded contrary results. The study demonstrated that Dapagliflozin, even at concentrations as high as 50 µM, did not inhibit the biosynthesis of glycosphingolipids in murine 3T3 and Hepa 1-6 cell lines.[9][10] In contrast, a known GCS inhibitor, Genz-123346 (an analog of Eliglustat), showed significant inhibition at a concentration of 1 µM.[9][10]
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided.
Experimental Protocols
Assessment of GCS Inhibition by Dapagliflozin (adapted from Jennemann et al., 2025)
Objective: To determine the in vitro effect of Dapagliflozin on glycosphingolipid (GSL) biosynthesis.
Cell Lines: Murine 3T3 and Hepa 1-6 cells.
Methodology:
-
Cell Culture and Treatment: Cells were cultured in standard conditions. Treatment groups were exposed to varying concentrations of Dapagliflozin (e.g., 1 µM, 10 µM, 50 µM), a positive control (GCS inhibitor Genz-123346 at 1 µM), and a vehicle control (DMSO).
-
Lipid Extraction: After the treatment period, cells were harvested, and total lipids were extracted using a suitable solvent system (e.g., chloroform/methanol).
-
Glycosphingolipid Analysis: The extracted lipids were analyzed to quantify the levels of various GSLs. This can be achieved through methods such as:
-
Thin-Layer Chromatography (TLC): To separate different lipid species.
-
Mass Spectrometry (MS): For precise quantification of individual GSL species.
-
-
Data Analysis: GSL levels in the Dapagliflozin-treated groups were compared to the vehicle control and the positive control. A significant reduction in GSLs in the presence of the compound would indicate GCS inhibition. In the case of Dapagliflozin, no significant reduction was observed.[9][10]
General Protocol for In Vitro GCS Inhibition Assay with Miglustat
Objective: To determine the half-maximal inhibitory concentration (IC50) of Miglustat for GCS.
Materials:
-
Purified or recombinant GCS enzyme.
-
Substrates: Ceramide and UDP-glucose (one of which is typically radiolabeled, e.g., UDP-[14C]glucose).
-
Assay buffer.
-
Miglustat at various concentrations.
-
Scintillation cocktail and counter.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing the GCS enzyme, ceramide, and assay buffer in a microplate format.
-
Inhibitor Addition: Serial dilutions of Miglustat are added to the reaction wells. A control with no inhibitor is also included.
-
Reaction Initiation: The reaction is initiated by the addition of radiolabeled UDP-glucose.
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C) for a defined period.
-
Reaction Termination and Separation: The reaction is stopped, and the product (radiolabeled glucosylceramide) is separated from the unreacted radiolabeled substrate. This can be done using methods like liquid-liquid extraction or solid-phase extraction.
-
Quantification: The amount of radiolabeled product is quantified using a scintillation counter.
-
IC50 Determination: The percentage of GCS inhibition is calculated for each Miglustat concentration relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
Based on current experimental evidence, Dapagliflozin, a potent SGLT2 inhibitor, does not exhibit inhibitory activity towards glucosylceramide synthase. The initial promise from computational models was not substantiated by in vitro studies. Therefore, Dapagliflozin should not be considered a viable alternative to Miglustat for therapeutic strategies aimed at GCS inhibition and substrate reduction for diseases like Gaucher disease. Researchers and drug development professionals should continue to focus on compounds with demonstrated GCS inhibitory activity for these applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The SGLT2 Inhibitor Dapagliflozin Disrupts the Cell Cycle at High Concentrations Without Altering Glycosphingolipid (De Novo)Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical response to substrate reduction therapy versus enzyme replacement therapy in Gaucher disease type 1 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Bioinformatics analysis combined with experimental validation reveals the novel mechanisms of multi-targets of dapagliflozin attenuating diabetic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Bioinformatics analysis combined with experimental validation reveals the novel mechanisms of multi-targets of dapagliflozin attenuating diabetic liver injury [frontiersin.org]
- 9. Collection - Computational and Experimental Cocrystal Screening of Tiopronin and Dapagliflozin APIs: Development and Validation of a New Virtual Screening Model - Crystal Growth & Design - Figshare [figshare.com]
- 10. 2024.sci-hub.cat [2024.sci-hub.cat]
- 11. abmole.com [abmole.com]
- 12. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Safe Disposal of Miglustat Hydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Miglustat hydrochloride, ensuring compliance with regulatory standards and promoting a safe working environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the immediate safety and handling precautions associated with this compound. This information, summarized from safety data sheets (SDS), is detailed in the table below.
| Precaution Category | Specific Recommendations |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and safety goggles with side-shields.[1] In case of dust formation, use a suitable respirator.[2] |
| Engineering Controls | Handle in a well-ventilated area, preferably in a chemical fume hood. Ensure a safety shower and eye wash station are readily accessible.[1] |
| First Aid Measures | If inhaled: Move to fresh air. If breathing is difficult, give oxygen.[3] In case of skin contact: Wash off immediately with soap and plenty of water.[1][3] In case of eye contact: Rinse cautiously with water for several minutes.[1] If swallowed: Rinse mouth with water and do not induce vomiting.[3] In all cases of exposure, consult a physician and show them the safety data sheet.[3] |
| Accidental Release Measures | Evacuate personnel to safe areas.[1] Avoid dust formation.[2] Sweep up or vacuum up spillage and collect in a suitable container for disposal.[3] Prevent the product from entering drains or water courses.[1][2] |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound, as with all pharmaceutical waste, is regulated to protect public health and the environment.[4][5] The following steps provide a general operational plan for its proper disposal. Note that specific procedures may vary based on institutional policies and local regulations.
Step 1: Waste Characterization and Segregation
-
Identify this compound waste. This includes expired or unused material, contaminated labware (e.g., vials, gloves, wipes), and solutions.
-
Segregate the waste at the point of generation to prevent mixing with non-hazardous waste.
Step 2: Containerization and Labeling
-
Place the segregated this compound waste into a suitable, closed, and clearly labeled container.[2]
-
The label should include "Hazardous Waste," the name of the chemical (this compound), and any other information required by your institution's environmental health and safety (EHS) department.
Step 3: Storage
-
Store the container in a designated, secure area away from incompatible materials.
-
The storage area should be well-ventilated.[2]
Step 4: Arrange for Licensed Disposal
-
Contact your institution's EHS department or a licensed hazardous material disposal company to arrange for pickup and disposal.[3]
-
Do not dispose of this compound down the drain or in regular trash.[1][3] Improper disposal can lead to environmental contamination.[4]
Step 5: Final Disposal Method
-
The recommended method of disposal for pharmaceutical waste is typically incineration in a permitted hazardous waste incinerator equipped with an afterburner and scrubber.[3] This ensures the complete destruction of the active pharmaceutical ingredient.
Regulatory Context: In the United States, the Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[4][5][6] Some pharmaceuticals may be classified as hazardous waste. Additionally, state regulations may be more stringent than federal laws.[4] It is imperative to comply with all applicable federal, state, and local regulations.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
